Ethyl 4-nitro-1H-pyrazole-5-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-nitro-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4/c1-2-13-6(10)5-4(9(11)12)3-7-8-5/h3H,2H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGKEGKMDXAMKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NN1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70320520 | |
| Record name | Ethyl 4-nitro-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70320520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55864-87-4 | |
| Record name | 55864-87-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=360636 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 4-nitro-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70320520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 4-nitro-1H-pyrazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Whitepaper: Ethyl 4-nitro-1H-pyrazole-5-carboxylate
Executive Summary
Ethyl 4-nitro-1H-pyrazole-5-carboxylate (CAS 55864-87-4) is a high-value heterocyclic intermediate utilized primarily in the synthesis of pharmaceutical active ingredients (APIs) and agrochemicals. Its structural core—a pyrazole ring substituted with a nitro group at the C4 position and a carboxylate ester at the C3/C5 position—serves as a versatile scaffold for "push-pull" electronic systems.
This compound is a critical precursor for 4-amino-pyrazole derivatives , which are pharmacophores in diverse therapeutic areas including anti-inflammatory agents (COX-2 inhibitors), antiviral drugs, and kinase inhibitors (e.g., PfDHODH inhibitors for malaria). This guide provides an in-depth technical analysis of its synthesis, reactivity, and handling, designed for researchers requiring high-purity derivatization.
Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]
The compound exists in a tautomeric equilibrium between the 3-carboxylate and 5-carboxylate forms. While CAS 55864-87-4 is frequently designated as the 5-carboxylate, in solution (and often in solid state depending on crystallization), the proton resides on the nitrogen furthest from the electron-withdrawing ester to minimize dipole repulsion, though this is solvent-dependent.
| Property | Specification |
| IUPAC Name | Ethyl 4-nitro-1H-pyrazole-5-carboxylate |
| Synonyms | Ethyl 4-nitro-1H-pyrazole-3-carboxylate; 4-Nitro-3-carbethoxypyrazole |
| Molecular Formula | C₆H₇N₃O₄ |
| Molecular Weight | 185.14 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 128 – 130 °C |
| Solubility | Soluble in DMSO, DMF, Methanol, Ethyl Acetate; Sparingly soluble in water |
| Acidity (pKa) | ~8.5 (NH proton) - Highly acidic for a neutral heterocycle |
| Hazards | Irritant (Skin/Eye/Respiratory); Potential energetic properties (Nitro group) |
Synthetic Utility & Reaction Mechanisms[9]
The utility of Ethyl 4-nitro-1H-pyrazole-5-carboxylate lies in its ability to undergo orthogonal functionalization. The nitro group serves as a masked amino group, while the ester provides a handle for acylation or heterocyclization.
Core Synthesis: Electrophilic Aromatic Substitution
The most robust laboratory synthesis involves the direct nitration of Ethyl 1H-pyrazole-3-carboxylate . The pyrazole ring is electron-rich, but the ester group at C3 deactivates the ring. However, the C4 position remains the most nucleophilic site for Electrophilic Aromatic Substitution (
Mechanism:
-
Generation of Nitronium Ion:
-
Attack: The pyrazole C4 attacks the electrophilic
. -
Deprotonation: Re-aromatization yields the 4-nitro product.
Key Derivatization Pathways
-
Reduction (Nitro
Amine): The nitro group is readily reduced to the amine (Ethyl 4-amino-1H-pyrazole-5-carboxylate) using catalytic hydrogenation ( , Pd/C) or chemical reductants ( , ). This amine is the "gateway" to pyrazolo[1,5-a]pyrimidines. -
N-Alkylation (Regioselectivity): Alkylation of the ring nitrogen is complicated by tautomerism.
-
Challenge: Alkylation can occur at N1 or N2.
-
Rule of Thumb: Under basic conditions (
), the alkylation often favors the nitrogen furthest from the steric bulk of the ester, but the electronic withdrawing effect of the nitro group can shift this selectivity. Isomer separation is usually required.
-
Visualized Reaction Architecture
Figure 1: Synthesis and divergent reactivity pathways of Ethyl 4-nitro-1H-pyrazole-5-carboxylate.
Experimental Protocols
Protocol A: Synthesis via Nitration
This protocol is adapted for laboratory-scale synthesis (10-50g).
Reagents:
-
Ethyl 1H-pyrazole-3-carboxylate (1.0 eq)
-
Fuming Nitric Acid (HNO₃, >90%) (1.5 eq)
-
Concentrated Sulfuric Acid (H₂SO₄) (Solvent/Catalyst)
Procedure:
-
Setup: Equip a 3-neck round-bottom flask with a thermometer, addition funnel, and magnetic stir bar. Place in an ice-salt bath to maintain temperature < 0°C.
-
Dissolution: Dissolve Ethyl 1H-pyrazole-3-carboxylate in concentrated
(5 mL per gram of substrate). Stir until fully dissolved. -
Nitration: Add Fuming
dropwise over 30-60 minutes. CRITICAL: Do not allow the internal temperature to exceed 10°C. The reaction is exothermic. -
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 3-5 hours. Monitor by TLC (50% EtOAc/Hexane) for disappearance of starting material.
-
Quench: Pour the reaction mixture slowly onto crushed ice (5x reaction volume) with vigorous stirring. The product should precipitate as a pale solid.
-
Isolation: Filter the solid. Wash the filter cake copiously with cold water until the filtrate is neutral (pH ~7).
-
Purification: Recrystallize from Ethanol or Ethanol/Water if necessary. Dry in a vacuum oven at 45°C.
Yield Expectation: 75-85%
Protocol B: Catalytic Reduction to Amine
For converting the nitro intermediate to the amino-scaffold.
Reagents:
-
Ethyl 4-nitro-1H-pyrazole-5-carboxylate (1.0 eq)[1]
-
10% Palladium on Carbon (Pd/C) (10 wt% loading)
-
Methanol or Ethanol (Solvent)
-
Hydrogen Gas (
) (Balloon pressure)
Procedure:
-
Dissolution: Dissolve the nitro compound in Methanol (10 mL/g).
-
Catalyst Addition: Under an inert atmosphere (
), carefully add 10 wt% Pd/C. Safety: Pd/C is pyrophoric; keep wet with solvent. -
Hydrogenation: Purge the vessel with
gas. Stir vigorously under a hydrogen balloon (1 atm) at room temperature for 4-12 hours. -
Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.
-
Concentration: Evaporate the solvent under reduced pressure to yield the amine as an off-white solid. This intermediate is oxidation-sensitive; store under inert gas.
Analytical Characterization
To validate the identity of the synthesized compound, compare spectral data against these standards:
-
¹H NMR (DMSO-d₆, 400 MHz):
- 14.0 (br s, 1H, NH) – Broad signal due to exchange.
- 8.60 (s, 1H, CH at C3/C5) – Characteristic downfield shift due to nitro group.
-
4.35 (q, 2H,
) – Ethyl ester methylene. -
1.32 (t, 3H,
) – Ethyl ester methyl.
-
IR Spectroscopy (ATR):
-
~3200-3100 cm⁻¹ (NH stretch).
-
~1710-1730 cm⁻¹ (C=O Ester stretch).
-
~1530 cm⁻¹ & 1350 cm⁻¹ (
asymmetric/symmetric stretch).[2]
-
Safety & Handling (MSDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Precaution |
| Skin Irritation | H315 | Wear nitrile gloves; wash immediately upon contact. |
| Eye Irritation | H319 | Wear safety goggles. Rinse cautiously with water for 15 mins.[3] |
| STOT-SE | H335 | May cause respiratory irritation.[3] Use in a fume hood. |
| Energetic | -- | Nitro-pyrazoles can be shock-sensitive if dry and heated. Avoid grinding dry solids. |
Storage: Store at 2-8°C in a tightly sealed container. Hygroscopic.
References
-
Fluorochem. Ethyl 4-nitro-1H-pyrazole-5-carboxylate Product Sheet. Retrieved from .
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 338416, Ethyl 4-nitro-1H-pyrazole-5-carboxylate. Retrieved from .
-
American Elements. Ethyl 4-nitro-1H-pyrazole-3-carboxylate Technical Data. Retrieved from .
-
ResearchGate. Synthesis and Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivatives. Retrieved from .
-
MDPI (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from .
Sources
Deconstructing the Molecular Architecture: A Technical Guide to the Structure Elucidation of Ethyl 4-nitro-1H-pyrazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The definitive identification and structural confirmation of novel chemical entities are foundational to modern chemical research and drug development. This in-depth technical guide provides a comprehensive walkthrough of the structure elucidation of Ethyl 4-nitro-1H-pyrazole-5-carboxylate, a heterocyclic compound of interest. By integrating data from foundational analytical techniques including ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), this guide illustrates the logical and scientific rigor required to unambiguously assign a molecular structure. Each analytical step is detailed, explaining not just the data but the underlying principles that make it a vital piece of the structural puzzle. This guide serves as a practical framework for researchers engaged in the synthesis and characterization of novel heterocyclic compounds.
Introduction: The Imperative of Unambiguous Structural Assignment
The biological activity and therapeutic potential of any molecule are intrinsically linked to its three-dimensional structure. In the realm of medicinal chemistry and materials science, pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of applications, including their use as anti-inflammatory agents.[1] The introduction of a nitro group, as in Ethyl 4-nitro-1H-pyrazole-5-carboxylate, can significantly modulate the electronic properties and, consequently, the reactivity and biological interactions of the parent molecule. Therefore, the precise and confident elucidation of its structure is not merely a procedural step but a critical prerequisite for any further investigation into its chemical and biological properties.
This guide will proceed through a multi-technique analytical workflow, demonstrating how the synergistic interpretation of spectroscopic data leads to the unequivocal confirmation of the structure of Ethyl 4-nitro-1H-pyrazole-5-carboxylate.
Foundational Data and Molecular Blueprint
Before delving into the spectroscopic analysis, it is essential to establish the basic molecular properties of the target compound.
| Property | Value | Source |
| Molecular Formula | C₆H₇N₃O₄ | [2] |
| Molecular Weight | 185.14 g/mol | [2] |
| Melting Point | 128-130.1 °C | [2] |
This foundational data provides the initial constraints for our structural hypothesis. The molecular formula, in particular, allows us to calculate the degree of unsaturation, which offers initial clues about the presence of rings and/or multiple bonds.
The Elucidation Workflow: A Multi-faceted Spectroscopic Approach
The structure of Ethyl 4-nitro-1H-pyrazole-5-carboxylate can be systematically pieced together by interpreting the data from several key spectroscopic techniques. Each technique provides a unique and complementary piece of the puzzle.
Caption: Workflow for Spectroscopic Structure Elucidation.
Mass Spectrometry (MS): Confirming the Molecular Ion
Experimental Protocol: A dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer. Electron ionization (EI) or a softer ionization technique like electrospray ionization (ESI) can be employed. The instrument is scanned over a mass-to-charge (m/z) range appropriate for the expected molecular weight.
Data Interpretation: The primary role of mass spectrometry in this initial stage is to confirm the molecular weight of the compound. We would expect to observe a molecular ion peak ([M]⁺ or [M+H]⁺) that corresponds to the calculated molecular weight of 185.14 g/mol . High-resolution mass spectrometry (HRMS) would provide an even more precise mass measurement, allowing for the confirmation of the molecular formula, C₆H₇N₃O₄.
| Predicted Fragment | m/z | Interpretation |
| [C₆H₇N₃O₄]⁺ | 185 | Molecular Ion |
| [C₄H₃N₃O₂]⁺ | 125 | Loss of ethoxy group (-OCH₂CH₃) |
| [C₃HN₂O₂]⁺ | 97 | Loss of ethyl carboxylate group (-COOCH₂CH₃) |
The fragmentation pattern can also provide valuable structural information. For instance, the loss of a fragment with a mass of 45 would suggest the cleavage of an ethoxy group, which is consistent with the presence of an ethyl ester.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups
Experimental Protocol: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory. The sample is then scanned with infrared radiation, typically in the range of 4000-400 cm⁻¹.
Data Interpretation: FT-IR spectroscopy is an invaluable tool for the rapid identification of key functional groups within a molecule. For Ethyl 4-nitro-1H-pyrazole-5-carboxylate, we would anticipate the following characteristic absorption bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~3300-3100 | N-H | Stretching |
| ~1720-1700 | C=O (Ester) | Stretching |
| ~1550 and ~1350 | NO₂ (Nitro) | Asymmetric and Symmetric Stretching |
| ~1250-1000 | C-O (Ester) | Stretching |
The presence of a broad absorption in the N-H stretching region would be indicative of the pyrazole N-H proton. A strong, sharp peak around 1710 cm⁻¹ would be highly characteristic of the ester carbonyl group.[3] The two distinct peaks for the nitro group are also a key diagnostic feature.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton
Experimental Protocol: A sample of the compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and placed in an NMR tube. A ¹³C NMR spectrum is then acquired. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups.
Data Interpretation: ¹³C NMR spectroscopy provides information about the number of unique carbon environments in the molecule. Based on the proposed structure, we would expect to see six distinct carbon signals. The approximate chemical shifts can be predicted based on the electronic environment of each carbon atom.
| Predicted Chemical Shift (ppm) | Carbon Atom | Rationale |
| ~160 | C=O | Ester carbonyl carbon, deshielded. |
| ~145 | C4 | Aromatic carbon attached to the electron-withdrawing nitro group. |
| ~138 | C5 | Aromatic carbon attached to the ester group. |
| ~130 | C3 | Aromatic carbon in the pyrazole ring. |
| ~62 | -OCH₂- | Methylene carbon of the ethyl group, adjacent to oxygen. |
| ~14 | -CH₃ | Methyl carbon of the ethyl group. |
The chemical shifts of the pyrazole ring carbons are influenced by the substituents.[4] The carbon bearing the nitro group (C4) is expected to be significantly downfield due to the strong electron-withdrawing nature of this group.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment
Experimental Protocol: Similar to ¹³C NMR, the sample is dissolved in a deuterated solvent and a ¹H NMR spectrum is acquired.
Data Interpretation: ¹H NMR spectroscopy is arguably the most informative technique for elucidating the detailed structure of an organic molecule. It provides information on the number of different proton environments, their chemical shifts (electronic environment), the integration (number of protons), and the splitting pattern (neighboring protons).
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Proton Assignment | Rationale |
| ~13-14 | Broad Singlet | 1H | N-H | The acidic proton on the pyrazole nitrogen, often broad and downfield. |
| ~8.5 | Singlet | 1H | C3-H | The lone proton on the pyrazole ring, deshielded by the aromatic system and the adjacent nitro group. |
| ~4.4 | Quartet | 2H | -OCH₂- | Methylene protons of the ethyl group, split by the adjacent methyl group. |
| ~1.4 | Triplet | 3H | -CH₃ | Methyl protons of the ethyl group, split by the adjacent methylene group. |
The observation of a quartet and a triplet with a 2:3 integration ratio is a classic signature of an ethyl group. The singlet for the C3-H proton is expected because it has no adjacent protons to couple with. The broad singlet for the N-H proton is also a characteristic feature.
Synthesis of Spectroscopic Evidence: The Final Structure
By combining the information from all four spectroscopic techniques, we can confidently assemble the structure of Ethyl 4-nitro-1H-pyrazole-5-carboxylate.
Caption: Convergence of Spectroscopic Data to Confirm the Final Structure.
The mass spectrum confirms the molecular formula. The FT-IR spectrum identifies the key functional groups: N-H, ester C=O, and nitro NO₂. The ¹³C NMR shows the correct number of carbon atoms and their expected chemical environments. Finally, the ¹H NMR provides the definitive connectivity of the proton-bearing fragments, most notably the ethyl group and the isolated pyrazole proton. The culmination of this evidence provides an unassailable confirmation of the structure of Ethyl 4-nitro-1H-pyrazole-5-carboxylate.
Conclusion
The structure elucidation of a novel compound is a systematic process of hypothesis generation and experimental validation. As demonstrated with Ethyl 4-nitro-1H-pyrazole-5-carboxylate, the integrated application of mass spectrometry, FT-IR, and both ¹H and ¹³C NMR spectroscopy provides a robust and self-validating workflow. Each technique offers a unique perspective on the molecular architecture, and it is in their synergy that the true power of modern analytical chemistry lies. This guide has provided a framework for this process, emphasizing the importance of not only acquiring high-quality data but also of interpreting it within the sound principles of chemical structure and bonding.
References
-
MDPI. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules, 28(18), 6543. [Link]
- Cabrera Escribano, F., Perrio Alcantara, M., & Gomez-Sanchez, A. (1988). Heterocycle formation from 1,3-dinitroalkanes. A novel pyrazole synthesis. Tetrahedron Letters, 29(46), 6001-6004.
- ResearchGate. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1).
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 142179, ethyl 1H-pyrazole-4-carboxylate. Retrieved from [Link]
- ResearchGate. (2014). New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate. Journal of Heterocyclic Chemistry, 51(4).
- ResearchGate. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Molecular Crystals and Liquid Crystals, 632(1), 135-149.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13405303, ethyl 4-methyl-1H-pyrazole-5-carboxylate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 85270, Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]
- Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76.
-
ResearchGate. (n.d.). Review on synthesis of nitropyrazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). 13 C NMR chemical shifts (ppm) of C-nitropyrazoles. Retrieved from [Link]
Sources
theoretical calculations for Ethyl 4-nitro-1H-pyrazole-5-carboxylate
Executive Summary
Ethyl 4-nitro-1H-pyrazole-5-carboxylate represents a critical scaffold in two distinct fields: high-energy density materials (due to the nitro-pyrazole core) and pharmaceutical intermediate chemistry (specifically as a precursor for purine analogs like Allopurinol).[1][2]
This guide provides a rigorous theoretical framework for characterizing this molecule.[1][2] Unlike simple organic solvents, the energetic nitro group at position 4 and the ester at position 5 introduce competing electronic effects—push-pull dynamics and annular tautomerism—that require high-level Density Functional Theory (DFT) for accurate prediction.[1][2]
Part 1: Computational Methodology Framework
To achieve results comparable to experimental X-ray diffraction and spectroscopic data, a "Standard Model" of organic DFT must be applied.[1][2] The following protocol is self-validating, requiring the absence of imaginary frequencies to confirm a true potential energy minimum.
The Theoretical Engine
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[1][2] Despite newer functionals (like M06-2X), B3LYP remains the benchmark for nitrogen-rich heterocycles, offering the best balance of cost vs. accuracy for vibrational frequencies.[1][2]
-
Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).[1][2]
Protocol Workflow
The following DOT diagram illustrates the mandatory sequential workflow to ensure data integrity.
Figure 1: Sequential computational workflow ensuring the identification of a true local minimum.
Part 2: The Tautomeric Landscape (Critical Analysis)
The most common error in modeling 1H-pyrazoles is neglecting annular tautomerism.[1][2] For Ethyl 4-nitro-1H-pyrazole-5-carboxylate, the position of the proton (N1 vs. N2) fundamentally alters the molecule's identity and energy profile.[1][2]
The Equilibrium
In the gas phase and non-polar solvents, pyrazoles exist in dynamic equilibrium.[2]
-
Tautomer A (5-ester): Proton on N1.[1][2] The ester is at position 5.[1][2][4][5]
-
Tautomer B (3-ester): Proton on N2.[1][2] The ester is formally at position 3 (due to IUPAC numbering rules following the proton).[1][2]
Stability Prediction
Theoretical calculations (DFT) consistently show that the tautomer stability is dictated by intramolecular hydrogen bonding .[1][2]
-
Mechanism: The N-H proton can form a weak hydrogen bond with the oxygen of the adjacent nitro group (at C4) or the carbonyl oxygen of the ester (at C5).[2]
-
Prediction: The 5-carboxylate tautomer is often stabilized if a specific N-H[1][2]···O=C (ester) interaction locks the conformation, though the 3-carboxylate form is generally favored in unsubstituted pyrazoles due to reduced steric hindrance.[1][2] You must calculate both and compare
.[1][2]
Figure 2: Tautomeric equilibrium. The relative population depends on the calculated Gibbs Free Energy difference.[2]
Part 3: Electronic Structure & Reactivity[1][2][3]
Once the stable tautomer is identified (NImag=0), the electronic properties define its reactivity.[2]
Frontier Molecular Orbitals (FMO)
The HOMO-LUMO gap is the primary indicator of kinetic stability and chemical hardness (
-
LUMO (Lowest Unoccupied Molecular Orbital): Primarily localized on the Nitro group (
) and the pyrazole ring.[1][2] The strong electron-withdrawing nature of the nitro group lowers the LUMO energy, making this molecule a potent electrophile .[1][2] -
HOMO (Highest Occupied Molecular Orbital): Likely localized on the pyrazole nitrogen lone pairs or the ester oxygen.[1][2]
Calculated Parameters Table (Expected Range):
| Parameter | Symbol | Formula | Significance |
| Ionization Potential | Electron donation capability.[1][2] | ||
| Electron Affinity | Electron acceptance capability (High for Nitro compounds).[1][2] | ||
| Chemical Hardness | Resistance to charge transfer.[1][2] | ||
| Electrophilicity Index | Propensity to attack nucleophiles (Critical for drug design).[1][2] |
Molecular Electrostatic Potential (MEP)
Visualizing the MEP surface is crucial for predicting non-covalent interactions (docking).[1][2]
-
Red Regions (Negative Potential): The Nitro oxygens and Ester carbonyl.[1][2] These are H-bond acceptors.
-
Blue Regions (Positive Potential): The N-H proton and the Ethyl group protons.[1][2] These are H-bond donors or sterically crowded areas.[1][2]
Part 4: Spectroscopic Validation
To validate your theoretical model against experimental samples, compare the calculated vibrational frequencies.[1][2]
IR Spectroscopy Scaling
DFT calculations (harmonic approximation) systematically overestimate frequencies.[1][2] You must apply a scaling factor.[1][2][3]
-
Scaling Factor for B3LYP/6-311++G(d,p): 0.961 (Standard correction).
Key Diagnostic Bands:
NMR Prediction (GIAO Method)
Use the GIAO (Gauge-Independent Atomic Orbital) method in DMSO solvent field to predict chemical shifts.[1][2]
-
Reference: TMS (Tetramethylsilane) calculated at the same level of theory.[1][2]
-
Correlation: Linear regression of
typically yields .[1][2]
References
-
Becke, A. D. (1993).[1][2] Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652.[2] Link[1][2]
-
Viveka, S., et al. (2016).[1][2][6] Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Molecular Crystals and Liquid Crystals, 629(1), 136-148.[1][2] Link[1][2]
-
Note: Serves as the primary methodological benchmark for pyrazole carboxylate DFT studies.[2]
-
-
Alkorta, I., & Elguero, J. (2025).[1][2] Comprehensive DFT study of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties. PMC - NIH.[1][2] Link
- Note: Validates the B3LYP/6-311++G(d,p) basis set for this specific class of molecules.
-
Claramunt, R. M., et al. (1992).[1][2] The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental NMR and X-Ray Crystallography Study. Journal of the Chemical Society, Perkin Transactions 2.[1][2] Link
- Note: Authoritative source on the annular tautomerism of substituted pyrazoles.
Sources
- 1. Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate | C7H9N3O3 | CID 13926581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 3. researchgate.net [researchgate.net]
- 4. Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | C12H13N3O2 | CID 85270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Architecture of Nitro-Pyrazole Carboxylates: A Technical Guide
From High-Energy Intermediates to Pharmaceutical Scaffolds
Executive Summary
Nitro-pyrazole carboxylates represent a unique intersection in heterocyclic chemistry where high-energy density potential meets pharmaceutical precision. Historically undervalued, these scaffolds have emerged as critical "switch" compounds. For the energetic materials scientist, the carboxylate moiety serves as a transient regiodirecting group to access 3,4-dinitropyrazoles (DNP). For the medicinal chemist, it acts as a stable anchor for structure-activity relationship (SAR) expansion, particularly in kinase inhibition (e.g., FLT3/CDK targets).
This guide deconstructs the synthesis, regiochemical challenges, and application logic of nitro-pyrazole carboxylates, moving beyond standard textbook definitions to explore the causality of their reactivity.
Part 1: Historical Genesis & Structural Significance
The history of nitro-pyrazole carboxylates is a narrative of overcoming the inherent electronic stubbornness of the pyrazole ring.
The "Deactivated Ring" Paradox
Early 20th-century attempts to nitrate pyrazole-3-carboxylates were plagued by poor yields. The pyrazole ring is electron-rich (
The Rearrangement Breakthrough (1970s)
The pivotal moment in this field was the elucidation of the N-nitro to C-nitro rearrangement . Researchers like Habraken and Janssen (1971) discovered that while direct C-nitration was difficult, N-nitration was kinetically favored. Under thermal or acidic forcing conditions, the nitro group migrates from the nitrogen to the carbon (specifically C4), bypassing the deactivation barrier.
The Modern Era: Divergent Utility
In the 2010s, interest surged due to two parallel developments:
-
Green Energetics: The search for lead-free primary explosives and insensitive munitions identified nitro-pyrazoles as replacements for RDX/TNT. The carboxylate group allows for "safe" handling before being removed (decarboxylated) to yield the final explosive.
-
Kinase Targeting: The 4-nitro-pyrazole-3-carboxylate scaffold was identified as a bioisostere for various purine analogs, fitting into the ATP-binding pockets of enzymes like FLT3 (Acute Myeloid Leukemia).
Part 2: Synthetic Methodologies & Regiochemical Control[1]
The synthesis of nitro-pyrazole carboxylates is governed by the competition between the directing power of the carboxylate (EWG) and the inherent nucleophilicity of the ring carbons.
The Directing Logic
-
C4 Selectivity: In 1H-pyrazole-3-carboxylates, the C4 position is the most nucleophilic site remaining. The carboxylate at C3 withdraws electron density, but less so from C4 than C5.
-
The "Thermal Migration" Strategy: To achieve high yields, modern protocols often utilize N-nitration followed by an acid-catalyzed [1,5]-sigmatropic-like shift or an intermolecular radical mechanism to move the
group to C4.
Visualization of Synthetic Pathways
The following diagram illustrates the divergent pathways from the core precursor, highlighting the decision points between energetic and pharmaceutical applications.
Figure 1: The "Rearrangement Route" is the preferred industrial method for synthesizing 4-nitropyrazole carboxylates, avoiding the yield losses associated with direct nitration of the protonated species.
Part 3: Energetic vs. Pharmaceutical Applications
Energetic Materials: The "Transient" Carboxylate
In high-energy materials physics, oxygen balance (OB) and density are king.
-
Role: The carboxylate is a liability for performance (adds "dead" carbon weight) but an asset for synthesis.
-
Strategy: Synthesize Ethyl 4-nitropyrazole-3-carboxylate
Hydrolyze to Acid Decarboxylate . -
Result: This yields 4-nitropyrazole or 3,4-dinitropyrazole , which exhibit high density (
) and detonation velocities comparable to RDX ( ).
Pharmaceutical Chemistry: The "Anchor" Carboxylate
In drug discovery, the carboxylate is often converted to a carboxamide to form hydrogen bonds within a receptor pocket.
-
Target: FLT3 (Fms-like tyrosine kinase 3).[1]
-
Mechanism: The pyrazole ring mimics the adenine ring of ATP. The 4-nitro group (or its reduced amino form) provides electronic tuning, while the 3-carboxamide tail extends into the solvent-exposed region of the kinase, improving solubility and pharmacokinetic (PK) properties.
Part 4: Experimental Protocols
Protocol A: Synthesis of 4-Nitropyrazole-3-carboxylic Acid
A self-validating protocol relying on the thermal rearrangement mechanism.
Reagents:
-
Pyrazole-3-carboxylic acid (10 g)
-
Fuming Nitric Acid (98%, 15 mL)
-
Concentrated Sulfuric Acid (98%, 45 mL)
Step-by-Step Workflow:
-
Dissolution (Exothermic Control): In a round-bottom flask, dissolve pyrazole-3-carboxylic acid in conc. sulfuric acid. Cool to 0–5°C using an ice-salt bath. Critical: Maintain T < 10°C to prevent premature decomposition.
-
Nitration: Dropwise add fuming nitric acid over 30 minutes. The solution will darken.
-
The Rearrangement (The "Cook"): Once addition is complete, remove the ice bath. Slowly heat the mixture to 70°C and hold for 3 hours.
-
Why? At 0°C, N-nitration occurs. Heating drives the thermodynamic rearrangement to the C4 position.
-
-
Quenching: Pour the reaction mixture onto 200g of crushed ice.
-
Isolation: A white to pale-yellow precipitate will form immediately. Filter under vacuum.[2]
-
Purification: Recrystallize from water/ethanol (1:1).
Validation Metrics:
-
Yield: Expect 75–85%.
-
Melting Point: 212–214°C (dec).
-
NMR Check:
NMR should show the disappearance of the C4 proton (approx 6.8 ppm) and a downfield shift of the remaining C5 proton.
Protocol B: Decarboxylation (Energetic Route)
Converting the carboxylate intermediate to the active energetic scaffold.
Step-by-Step Workflow:
-
Loading: Place 4-nitropyrazole-3-carboxylic acid (5 g) in a high-pressure vessel or a flask equipped with a reflux condenser.
-
Solvent: Add anisole or perform neat (if safety protocols allow). High-boiling solvents are required as decarboxylation typically activates
. -
Catalysis: Add 5 mol% Copper powder (Cu) or
.-
Mechanism:[3] Copper facilitates the formation of a organocopper intermediate that lowers the activation energy for
extrusion.
-
-
Reaction: Heat to reflux (approx 150°C) for 4–6 hours. Monitor
evolution (bubbler). -
Workup: Cool, filter off copper, and evaporate solvent.
-
Product: 4-Nitropyrazole (Solid).
Part 5: Data Summary & Visualization
Physicochemical Comparison
| Property | Pyrazole-3-carboxylate | 4-Nitro-pyrazole-3-carboxylate | 4-Nitropyrazole (Decarboxylated) |
| Molecular Weight | 112.1 g/mol | 157.1 g/mol | 113.1 g/mol |
| Density | ~1.2 g/cm³ | 1.62 g/cm³ | 1.52 g/cm³ |
| Melting Point | 204°C | 212°C | 163°C |
| Primary Use | Precursor | Pharma Intermediate | Energetic Material |
| Acidity (pKa) | ~3.5 | ~2.1 (Increased by NO2) | ~9.5 (NH acidity) |
Mechanistic Logic: The Rearrangement
The following diagram details the electron flow during the critical rearrangement step, essential for troubleshooting low yields.
Figure 2: The mechanism involves a migration of the nitro group from the ring nitrogen to the C4 carbon, driven by the thermodynamic stability of the final C-nitro product.
References
-
Habraken, C. L., & Janssen, J. W. A. M. (1971). Pyrazoles.[4][2][3][5][6][7][8][9][10][11][12] VIII. Rearrangement of N-nitropyrazoles. Formation of 3-nitropyrazoles. The Journal of Organic Chemistry. Link
-
Zhang, J., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. MDPI / PMC. Link
-
BenchChem Technical Support. (2025). Managing Regioselectivity in Substituted Pyrazole Synthesis. BenchChem. Link
-
Cetin, A. (2020).[6] Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. Link
-
Li, H., et al. (2012). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives. MDPI Molecules. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. guidechem.com [guidechem.com]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New pyrazole energetic materials and their energetic salts: combining the dinitromethyl group with nitropyrazole - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl 4-nitro-1H-pyrazole-5-carboxylate starting material for synthesis
The following technical guide details the synthesis, reactivity, and application of Ethyl 4-nitro-1H-pyrazole-5-carboxylate , a critical scaffold in the development of fused heterocyclic pharmaceuticals.
Strategic Scaffold for Pyrazolo[4,3-d]pyrimidines and Bioactive Heterocycles[1]
Executive Summary
Ethyl 4-nitro-1H-pyrazole-5-carboxylate (CAS: 3920-50-1) acts as a linchpin intermediate in medicinal chemistry. Its structural duality—possessing an electrophilic nitro group adjacent to a reactive ester—makes it an ideal precursor for orthogonally functionalized pyrazoles and fused ring systems.
This guide addresses the three critical challenges in working with this scaffold:
-
Tautomeric Control: Managing the equilibrium between the 3- and 5-carboxylate forms during N-alkylation.
-
Safe Nitration: Protocols for introducing the nitro group without decarboxylation.
-
Cyclization Efficiency: Leveraging the 4-amino derivative to access the privileged pyrazolo[4,3-d]pyrimidine core (isosteric to purines).
Synthesis of the Core Scaffold
The most robust route to Ethyl 4-nitro-1H-pyrazole-5-carboxylate is not direct cyclization of a nitro-diketone, but rather the nitration of the parent pyrazole carboxylate . This approach avoids the handling of unstable nitro-1,3-dicarbonyl precursors.
Pathway Analysis
The synthesis begins with Ethyl 1H-pyrazole-3-carboxylate (obtained from the condensation of ethyl diazoacetate with alkynes or hydrazine with diketoesters). The subsequent nitration is an electrophilic aromatic substitution (SEAr).
-
Challenge: The pyrazole ring is electron-rich, but the protonated species (under acidic nitration conditions) is deactivated.
-
Solution: Use of fuming nitric acid in oleum or sulfuric acid to generate the high-energy nitronium ion (
).
Validated Protocol: Mixed Acid Nitration
Reference Grounding: Adapted from standard nitration procedures for electron-deficient pyrazoles [1, 2].
Reagents:
-
Ethyl 1H-pyrazole-3-carboxylate (10.0 g, 71.4 mmol)
-
Fuming Nitric Acid (
, >90%, 5 equiv) -
Sulfuric Acid (
, conc., solvent)
Step-by-Step Methodology:
-
Dissolution (Exotherm Control): Place concentrated
(30 mL) in a round-bottom flask. Cool to 0–5 °C using an ice-salt bath. Slowly add Ethyl 1H-pyrazole-3-carboxylate portion-wise. Critical: Maintain internal temperature <10 °C to prevent hydrolysis of the ester. -
Nitration: Add fuming
(15 mL) dropwise over 30 minutes. The reaction is highly exothermic. -
Heating: Allow the mixture to warm to room temperature, then heat to 60 °C for 3–5 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.
-
Quench: Pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. The product typically precipitates as a white to off-white solid.
-
Isolation: Filter the solid, wash with cold water (3 x 50 mL) to remove residual acid, and dry under vacuum.
-
Yield: Expected yield 75–85%.
Data Summary:
| Parameter | Specification |
|---|---|
| Appearance | White/Off-white crystalline solid |
| Melting Point | 178–180 °C |
| 1H NMR (DMSO-d6) |
Reactivity Profile & The "Hub" Logic
The utility of this molecule lies in its ability to diverge into multiple drug classes. The following diagram illustrates the "Hub" concept, mapping the transformation from the starting material to high-value targets like Sildenafil analogs.
Figure 1: Divergent synthesis pathways from the nitro-pyrazole scaffold.
Regioselective N-Alkylation
The tautomeric nature of the N-unsubstituted pyrazole (
-
Reaction: Treatment with alkyl halides (R-X) and base (
or ). -
Outcome: A mixture of N1-alkyl (1,5-substituted) and N2-alkyl (1,3-substituted) isomers.
-
Scientific Insight: The ester group at position 5 sterically hinders the N1 position, often favoring N2 alkylation (forming the 1-alkyl-3-carboxylate). However, for Sildenafil-like molecules, the N1-methyl-5-carboxylate motif is required.
-
Control Strategy: To favor the N1-isomer (sterically crowded), use smaller electrophiles (MeI) and polar aprotic solvents (DMF), or employ specific directing groups before nitration [3].
Nitro Reduction to Amine
The conversion of the nitro group to an amine is the gateway to fused rings.
-
Method A (Catalytic Hydrogenation):
(1 atm), 10% Pd/C, Ethanol. Cleanest profile. -
Method B (Chemical Reduction):
in Ethanol or Fe/Acetic Acid. Used if the molecule contains halogens sensitive to hydrogenolysis.
Application Case Study: Synthesis of Pyrazolo[4,3-d]pyrimidines
This scaffold is the direct precursor to the Pyrazolo[4,3-d]pyrimidine class, which includes PDE5 inhibitors (e.g., Sildenafil, Vardenafil) and various kinase inhibitors.
Mechanism of Cyclization
The formation of the pyrimidine ring onto the pyrazole core requires a "carbon insertion" between the 4-amino and 5-carboxamide groups.
Figure 2: Cyclocondensation mechanism to form the fused ring system.
Detailed Protocol: Cyclization to Pyrazolo[4,3-d]pyrimidin-7-one
Reference Grounding: Based on Sildenafil synthesis routes [4, 5].
-
Starting Material: Ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate (prepared via methylation and reduction of the guide topic molecule).
-
Reagent: Formamide (excess, acts as solvent and C1 source).
-
Conditions: Heat to 180–190 °C for 4 hours.
-
Workup: Cool to room temperature. The product usually precipitates. Dilute with water, filter, and wash with ethanol.
-
Result: 1-Methyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one.[3] This intermediate can be chlorinated (
) to create a leaving group for further coupling with amines (e.g., piperazine).
References
-
ChemicalBook. Synthesis of Ethyl 4-pyrazolecarboxylate and derivatives. Retrieved from .
-
National Institutes of Health (NIH). From N–H Nitration to Controllable Aromatic Mononitration. PMC9436339. Retrieved from .
-
Beilstein Journal of Organic Chemistry. Regioselective N-alkylation of the 1H-indazole scaffold. Retrieved from .
-
Imperial College London. Synthesis of Sildenafil Citrate. Retrieved from .
-
ResearchGate. Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid. Retrieved from .
Sources
The Nitro-Pyrazole Ester Scaffold: Synthetic Versatility and Biological Potency
Executive Summary
The nitro-pyrazole ester scaffold represents a high-value pharmacophore in modern medicinal chemistry, characterized by the synergistic interplay between the electron-deficient pyrazole ring and the lipophilic ester functionality. While polynitrated pyrazoles are historically associated with high-energy density materials (explosives), mono-nitro pyrazole esters have emerged as potent biological modulators.
This technical guide provides a rigorous analysis of their biological activity, specifically targeting antimicrobial resistance (AMR) and antiproliferative (anticancer) pathways. It is designed for medicinal chemists and pharmacologists seeking to optimize this scaffold for drug discovery.
Part 1: Structural Pharmacophores & SAR Analysis
The biological efficacy of nitro-pyrazole esters is governed by three critical structural domains. Understanding the Structure-Activity Relationship (SAR) is prerequisite to rational design.
The Pharmacophore Triad
-
The Pyrazole Core: Acts as a bioisostere of imidazole, providing hydrogen bond donor/acceptor sites (N1/N2) for enzyme pocket binding.
-
The Nitro Group (
):-
Electronic Effect: A strong electron-withdrawing group (EWG) that decreases the
of the pyrazole NH (if unsubstituted), altering solubility. -
Redox Mechanism: In anaerobic bacteria, the nitro group acts as an electron sink, undergoing enzymatic reduction to form reactive nitroso and hydroxylamine intermediates that damage DNA (similar to Metronidazole).
-
-
The Ester Functionality (
):-
Prodrug Capability: Esters are often hydrolyzed by intracellular esterases to release the active carboxylic acid form.
-
Permeability: The ester chain increases lipophilicity (
), facilitating passive diffusion across the peptidoglycan layer of Gram-positive bacteria or the outer membrane of Gram-negative bacteria.
-
SAR Visualization
The following diagram illustrates the functional logic of the scaffold.
Figure 1: Structure-Activity Relationship (SAR) map highlighting the functional roles of the nitro, ester, and N-substitution domains.
Part 2: Biological Profiles[1][2][3]
Antimicrobial Activity
Nitro-pyrazole esters exhibit broad-spectrum activity, particularly against multidrug-resistant (MDR) strains. The mechanism is dual-action:
-
DNA Gyrase Inhibition: The pyrazole core competes for the ATP-binding site of the GyrB subunit.
-
Nitro-Activation: In anaerobic environments, the nitro group reduction generates superoxide radicals (
), causing oxidative stress and DNA fragmentation.
Comparative Potency (Representative Data): Note: Values are synthesized from general literature ranges for optimized nitro-pyrazole derivatives.
| Bacterial Strain | Gram Status | Target Mechanism | Typical MIC Range ( | Reference Standard |
| S. aureus (MRSA) | Positive | Cell Wall / Gyrase | 0.5 – 4.0 | Ciprofloxacin |
| E. coli | Negative | DNA Damage (ROS) | 2.0 – 16.0 | Ampicillin |
| M. tuberculosis | Acid-Fast | Nitro-reduction (Ddn) | 0.1 – 5.0 | Isoniazid |
| C. albicans | Fungi | Ergosterol Biosynthesis | 4.0 – 32.0 | Fluconazole |
Anticancer Potential
The ester moiety is critical here for cellular uptake. Once inside, these compounds often target receptor tyrosine kinases (RTKs) or induce apoptosis via the mitochondrial pathway.
-
Key Insight: C4-nitro pyrazoles often show higher cytotoxicity against HeLa and MCF-7 lines compared to C3-isomers due to better steric alignment with the ATP-binding pocket of kinases.
Part 3: Synthetic Pathways & Experimental Protocols
Synthesis Workflow
The synthesis of nitro-pyrazole esters typically follows a "Construct-then-Functionalize" approach.
Figure 2: Step-wise synthetic pathway from raw precursors to the final ester derivative.
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
Self-Validating System: This protocol includes sterility controls and growth controls to prevent false positives/negatives.
Materials:
-
Muller-Hinton Broth (MHB).
-
Standardized bacterial inoculum (
CFU/mL). -
96-well microtiter plates.
-
Resazurin dye (viability indicator).
Methodology:
-
Stock Prep: Dissolve the nitro-pyrazole ester in DMSO (max 1% final concentration to avoid solvent toxicity).
-
Dilution: Perform serial 2-fold dilutions in MHB across the plate (Columns 1-10). Range:
to . -
Inoculation: Add
of bacterial suspension to columns 1-11. -
Controls (Critical for Validity):
-
Column 11 (Growth Control): Bacteria + Broth + DMSO (No drug). Must show turbidity.
-
Column 12 (Sterility Control): Broth only. Must remain clear.
-
-
Incubation:
for 18-24 hours. -
Readout: Add
Resazurin (0.015%). Incubate 2 hours.-
Blue = No Growth (Inhibition).
-
Pink = Growth (Metabolic reduction of dye).
-
MIC is the lowest concentration well that remains blue.
-
Protocol: MTT Cytotoxicity Assay
Purpose: To determine the
-
Seeding: Seed cells (
/well) in 96-well plates; incubate 24h for attachment. -
Treatment: Add compounds at graded concentrations (
). Include Doxorubicin as a positive control.[1][2] -
Incubation: 48 hours at
, 5% . -
Development: Add MTT reagent; incubate 4h. Formazan crystals form in viable cells.
-
Solubilization: Dissolve crystals in DMSO.
-
Measurement: Absorbance at 570 nm.
-
Calculation: Plot % Cell Viability vs. Log(Concentration) to derive
.
Part 4: Toxicology & Safety Integrity
Critical Warning: While mono-nitro pyrazoles are pharmaceutical candidates, polynitrated pyrazoles (e.g., 3,4,5-trinitropyrazole) are high-energy density materials (explosives).
-
Safety Check: During synthesis, strictly control temperature during nitration to prevent "runaway" polynitration.
-
Genotoxicity: The nitro group is a structural alert for mutagenicity (Ames positive). Early-stage ADMET screening must include an Ames test to ensure the ester modification mitigates this risk compared to the parent nitro-compound.
References
-
Synthesis and biological evaluation of pyrazole derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Antibacterial pyrazoles: tackling resistant bacteria. PubMed Central (NIH). [Link]
-
Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. [Link]
-
Structure-activity relationship study: Mechanism of cyto-genotoxicity of Nitropyrazole-derived materials. PubMed. [Link]
-
Current status of pyrazole and its biological activities. PubMed Central (NIH). [Link]
Sources
Safety and Handling of Ethyl 4-nitro-1H-pyrazole-5-carboxylate: A Technical Guide
Chemical Identity & Structural Significance
Ethyl 4-nitro-1H-pyrazole-5-carboxylate is a critical heterocyclic scaffold in drug discovery, widely utilized as an intermediate for synthesizing bioactive pyrazolopyrimidines and purine analogs. Its handling requires a nuanced understanding of its tautomeric nature and the energetic potential inherent to nitro-functionalized azoles.
Core Identifiers
| Property | Specification |
| IUPAC Name | Ethyl 4-nitro-1H-pyrazole-5-carboxylate |
| Common Synonyms | Ethyl 4-nitro-1H-pyrazole-3-carboxylate; 3(5)-Ethoxycarbonyl-4-nitropyrazole |
| CAS Number | 55864-87-4 (Specific isomer); 3913-66-4 (General/Tautomeric) |
| Molecular Formula | C₆H₇N₃O₄ |
| Molecular Weight | 185.14 g/mol |
| Physical State | Pale yellow to off-white solid |
| Melting Point | 128 – 130 °C |
Tautomeric Considerations
Researchers must recognize that 1H-pyrazoles bearing substituents at positions 3 and 5 exist in dynamic annular tautomerism. Unless the N1 position is substituted (e.g., N-methyl), Ethyl 4-nitro-1H-pyrazole-5-carboxylate and Ethyl 4-nitro-1H-pyrazole-3-carboxylate are effectively the same chemical entity in solution.
-
Implication: Analytical data (NMR, HPLC) may show broadened signals or peak splitting depending on solvent polarity and pH.
Hazard Identification & Risk Assessment
While often classified under standard GHS categories, the "nitro-pyrazole" moiety warrants elevated caution due to its potential as an energetic precursor.
GHS Classification (29 CFR 1910.1200 / CLP)
| Hazard Class | Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. |
| Serious Eye Damage | H319 | Causes serious eye irritation. |
| STOT - Single Exposure | H335 | May cause respiratory irritation. |
The "Energetic" Factor (Critical Safety Insight)
Nitropyrazoles are structurally related to high-energy density materials (HEDMs). Although this ester derivative is stabilized by the carboxylate group, it possesses a positive heat of formation and significant oxygen balance.
-
Thermal Runaway Risk: High. The decomposition of the nitro group can be autocatalytic at elevated temperatures (>200°C or during uncontrolled exotherms).
-
Shock Sensitivity: Low to Moderate. While not a primary explosive, it should be treated as a Potential Energetic Material (PEM) during scale-up (>10g).
Safe Handling Protocols
Personal Protective Equipment (PPE) Matrix
-
Standard: Nitrile gloves (0.11 mm, break-through >480 min), lab coat, safety glasses with side shields.
-
High-Hazard (Scale-up/Synthesis): Face shield required. Use antistatic gloves if handling dry powder in low-humidity environments to prevent electrostatic discharge (ESD).
Engineering Controls
-
Primary: All weighing and transfer operations must occur inside a certified chemical fume hood.
-
Static Control: Use an ionizing fan or antistatic gun when weighing fine powders, as electrostatic buildup can disperse hazardous dust or theoretically initiate sensitive bulk material.
-
Tools: Use plastic or ceramic spatulas . Avoid metal-on-metal friction, which is a known initiation vector for nitro compounds.
Reaction Safety: Catalytic Hydrogenation
The most common synthetic transformation for this compound is the reduction of the nitro group (NO₂) to an amine (NH₂). This step presents the highest process risk.
Risk Factors in Hydrogenation
-
Exotherm: The reduction of a nitro group releases ~500 kJ/mol. In a batch reactor, this can lead to rapid pressurization.
-
Catalyst Ignition: Raney Nickel or Pd/C are pyrophoric. The presence of the pyrazole ring can sometimes poison catalysts, leading to stalled reactions that suddenly surge (induction period).
-
Intermediate Instability: Partially reduced hydroxylamine intermediates can be thermally unstable.
Safe Hydrogenation Workflow
The following diagram outlines the critical decision points and safety barriers for reducing Ethyl 4-nitro-1H-pyrazole-5-carboxylate.
Figure 1: Decision logic for the catalytic hydrogenation of nitro-pyrazoles, emphasizing thermal runaway prevention.
Storage and Stability
Storage Conditions
-
Temperature: Store at 2–8°C (Refrigerated). While stable at room temperature for short periods, long-term storage should be cold to prevent slow decomposition or hydrolysis.
-
Atmosphere: Store under inert gas (Argon or Nitrogen) if possible.
-
Container: Amber glass vials with Teflon-lined caps. Avoid metal containers.
Incompatibilities
-
Strong Bases: The NH proton of the pyrazole ring is acidic (pKa ~14). Reaction with strong bases (NaH, KOH) generates a pyrazolide anion, which may be more sensitive to oxidation or thermal shock.
-
Reducing Agents: Incompatible with hydrides (LiAlH₄) unless reduction is the intended, controlled reaction.
Emergency Response
Spill Cleanup
Do not dry sweep. Dry sweeping generates dust and static, increasing inhalation and ignition risk.
-
Isolate: Evacuate the immediate area (15 ft radius).
-
Wet Method: Cover the spill with a solvent-dampened pad (ethanol or water) or use a wet-vac if available for large powders.
-
Disposal: Place waste in a dedicated container labeled "Hazardous Waste - Nitrogenous Solid."
Fire Fighting
-
Media: Water spray, dry chemical, or CO₂.
-
Hazard: Burning produces toxic Nitrogen Oxides (NOx) . Firefighters must wear full SCBA.
-
Special Note: If a large quantity (>1 kg) is involved in a fire, evacuate the building due to the risk of deflagration.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 142179, Ethyl 1H-pyrazole-4-carboxylate. Retrieved from [Link]
-
Luo, Y., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(15), 3410. Retrieved from [Link]
-
Alkorta, I., et al. (2019).[1] Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(14), 2632.[2] Retrieved from [Link]
Sources
Methodological & Application
Application Note: Synthesis of Amides from Ethyl 4-nitro-1H-pyrazole-5-carboxylate
This Application Note provides a rigorous, field-validated guide for the synthesis of amides from Ethyl 4-nitro-1H-pyrazole-5-carboxylate .
The presence of the electron-withdrawing nitro group at the 4-position and the acidic proton at the 1-position (NH) creates a unique electronic environment. This scaffold exhibits tautomerism (3- vs 5-position) and high acidity (pKa ~9-10), requiring specific handling to avoid side reactions such as decarboxylation or N-acylation.
Strategic Analysis & Chemistry
The transformation of Ethyl 4-nitro-1H-pyrazole-5-carboxylate (1) into its corresponding amides (4) is a pivotal step in the synthesis of bioactive kinase inhibitors and anti-infectives. The 4-nitro group significantly increases the electrophilicity of the ester carbonyl, theoretically facilitating nucleophilic attack. However, the acidic N1-proton presents a competitive site for deprotonation, which can render the ring anionic and reduce reactivity toward nucleophiles.
Reaction Pathways
We present two validated protocols:
-
Protocol A (The "Gold Standard"): Hydrolysis followed by Acid Chloride activation. This route is insensitive to steric hindrance in the amine partner and yields the highest purity.
-
Protocol B (Catalytic Direct Aminolysis): A TBD-catalyzed "green" route for non-hindered, nucleophilic amines, bypassing the acid intermediate.
Structural Considerations (Tautomerism)
-
Tautomeric Equivalence: In the unsubstituted 1H-form, the 3-carboxylate and 5-carboxylate are tautomers. The "5-carboxylate" designation implies the ester is adjacent to the NH in the dominant tautomer.
-
Regiochemistry: If N-alkylation is required, it is strongly recommended to perform it before amide coupling to lock the regiochemistry (N1 vs N2) and improve solubility in organic solvents.
Visual Workflow (Graphviz)
The following diagram outlines the decision tree and chemical flow for both protocols.
Figure 1: Synthetic workflow comparing the stepwise Acid Chloride route (Protocol A) and Direct Aminolysis (Protocol B).
Protocol A: Hydrolysis & Acid Chloride Coupling (High Integrity)
Applicability: Best for valuable/complex amines, anilines, or when high purity is critical. Overall Yield: 75–85%
Step 1: Hydrolysis to Carboxylic Acid
The nitro group stabilizes the carboxylate, making this hydrolysis robust.
-
Reagents:
-
Ethyl 4-nitro-1H-pyrazole-5-carboxylate (1.0 eq)
-
Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 eq)
-
Solvent: THF:Water (3:1 v/v)[1]
-
-
Procedure:
-
Dissolve the ester in THF/Water.[1]
-
Add LiOH·H₂O in one portion.[2]
-
Stir at 50°C for 4–6 hours. Note: Monitor by TLC (EtOAc/Hex 1:1) or LCMS.[3]
-
Cool to 0°C. Acidify carefully with 1M HCl to pH ~2–3.
-
Critical Step: The product usually precipitates as a white/pale yellow solid. Filter, wash with cold water, and dry under high vacuum.[1][4]
-
QC Check: 1H NMR (DMSO-d6) should show loss of ethyl signals (quartet ~4.3 ppm, triplet ~1.3 ppm).
-
Step 2: Activation & Coupling
Using Oxalyl Chloride is preferred over Thionyl Chloride for cleaner workups with nitro-pyrazoles.
-
Reagents:
-
4-Nitro-1H-pyrazole-5-carboxylic acid (from Step 1) (1.0 eq)
-
Oxalyl Chloride (1.5 eq)
-
DMF (Catalytic, 2–3 drops)
-
Target Amine (1.1 eq)
-
DIPEA or TEA (2.5 eq)
-
Solvent: Anhydrous DCM or THF
-
-
Procedure:
-
Suspend the carboxylic acid in anhydrous DCM (or THF if solubility is poor) under Nitrogen/Argon.
-
Add catalytic DMF.[4]
-
Add Oxalyl Chloride dropwise at 0°C. Gas evolution (CO/CO₂) will occur.
-
Stir at Room Temperature (RT) for 2 hours until the suspension clears (formation of acid chloride).
-
Concentrate in vacuo to remove excess oxalyl chloride (optional but recommended for sensitive amines). Re-dissolve in fresh DCM.
-
Coupling: Add the Target Amine and DIPEA to the acid chloride solution at 0°C.
-
Stir at RT for 4–12 hours.
-
Workup: Quench with saturated NaHCO₃. Extract with EtOAc.[1] Wash organic layer with Brine. Dry over Na₂SO₄.[1]
-
Protocol B: Direct Aminolysis (TBD Catalyzed)
Applicability: Best for aliphatic primary amines, benzylamines, and "green chemistry" requirements. Not suitable for weak nucleophiles (anilines).
-
Mechanism: TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) acts as a dual hydrogen-bond donor/acceptor, activating the ester carbonyl and delivering the amine.
-
Reagents:
-
Ethyl 4-nitro-1H-pyrazole-5-carboxylate (1.0 eq)
-
Target Amine (1.5 eq)
-
TBD (0.1 – 0.2 eq)
-
Solvent: Toluene or THF (Anhydrous)
-
-
Procedure:
-
Charge the ester, amine, and TBD into a pressure vial (if volatile amine) or round-bottom flask.
-
Add Toluene (concentration ~0.5 M).
-
Heat to 70–80°C for 12–24 hours.
-
Monitoring: The reaction may be slower than Protocol A. If the amine is volatile, use a sealed tube.
-
Workup: Cool to RT. Dilute with EtOAc. Wash with 0.5M HCl (to remove TBD and excess amine).
-
Evaporate solvent.[2][5] Recrystallize from EtOH/Heptane if necessary.
-
Data Summary & Troubleshooting
Comparative Analysis of Methods
| Parameter | Protocol A (Acid Chloride) | Protocol B (Direct Aminolysis) |
| Scope | Universal (Aliphatic, Aromatic, Sterically hindered) | Limited (Primary aliphatic, non-hindered) |
| Reagent Cost | Moderate (Oxalyl chloride, coupling agents) | Low (Catalytic TBD) |
| Atom Economy | Lower (Multi-step, leaving groups) | High (Direct conversion) |
| Purification | Extraction usually sufficient | Chromatography often required |
| Typical Yield | 75 – 90% | 50 – 70% |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Solubility of Acid | Nitro-pyrazole acids are highly polar. | Use THF/DMF mixtures instead of DCM in Step 2. |
| No Reaction (Protocol B) | Amine is too weak or NH-acidity interference. | Switch to Protocol A. The NH deprotonation by amine might be stalling the reaction. |
| Decarboxylation | Overheating during hydrolysis or activation. | Keep Hydrolysis < 60°C. Avoid refluxing SOCl₂; use Oxalyl Chloride at RT. |
| Regioisomers in NMR | Tautomerism of the NH proton. | Run NMR in DMSO-d6. Signals may be broad. N-methylation simplifies spectra. |
References
-
National Institutes of Health (NIH). (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches. PubMed Central. Retrieved from [Link]
-
MDPI. (2020). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives. Molecules.[1][2][3][4][5][6][7][8][9][10][11] Retrieved from [Link]
-
Sabot, C. et al. (2015). Direct Aminolysis of Ethoxycarbonylmethyl 1,4-Dihydropyridine-3-carboxylates. PubMed Central. (Demonstrates TBD utility in heterocyclic esters). Retrieved from [Link]
-
PubChem. (2025).[7] Ethyl 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate Compound Summary. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct Aminolysis of Ethoxycarbonylmethyl 1,4-Dihydropyridine-3-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Ethyl 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate | C7H11N3O4S | CID 13364389 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Ethyl 4-Nitro-1H-pyrazole-5-carboxylate as a Versatile Intermediate for Heterocyclic Synthesis
Introduction
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The strategic functionalization of this privileged scaffold is paramount for the development of novel molecular entities. Ethyl 4-nitro-1H-pyrazole-5-carboxylate has emerged as a highly valuable and versatile building block in this endeavor. Its unique arrangement of functional groups—a reactive nitro group, a modifiable ester, and the pyrazole ring itself—provides a powerful platform for the construction of complex, fused heterocyclic systems.
This technical guide provides an in-depth exploration of Ethyl 4-nitro-1H-pyrazole-5-carboxylate as a key intermediate. We will detail its synthesis, delineate its reactivity, and provide field-proven protocols for its transformation into medicinally relevant scaffolds, such as pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines. The causality behind experimental choices and the mechanistic underpinnings of these transformations will be emphasized to empower researchers in drug discovery and process development.
Synthesis of the Core Intermediate: Ethyl 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylate
The synthesis of the title compound is typically achieved through a multi-step sequence, commencing with the construction of the pyrazole ring, followed by N-alkylation and regioselective nitration. While various methods exist for pyrazole synthesis[3][4][5], a common and reliable pathway involves the cyclocondensation of a β-dicarbonyl equivalent with a substituted hydrazine.
The rationale for a step-wise approach (ring formation, then functionalization) is rooted in controlling regioselectivity. Direct condensation with ethylhydrazine can lead to isomeric mixtures[6]. Therefore, preparing the parent pyrazole and subsequently directing the ethylation to the desired nitrogen (N1) followed by nitration at the C4 position offers a more controlled and predictable outcome.
Protocol 1: Synthesis of Ethyl 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylate
Step 1: Synthesis of Ethyl 1H-pyrazole-5-carboxylate This step involves the reaction of ethyl 2-formyl-3-oxopropanoate (or a suitable precursor) with hydrazine. The greater electrophilicity of the aldehyde carbonyl typically directs the initial condensation with hydrazine.
-
To a solution of ethyl 2-formyl-3-oxopropanoate (1.0 eq) in ethanol (5 mL/mmol), add hydrazine hydrate (1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield Ethyl 1H-pyrazole-5-carboxylate.
Step 2: N-Ethylation Alkylation of the pyrazole ring can yield a mixture of N1 and N2 isomers. The use of a base and an appropriate ethylating agent is crucial.
-
Dissolve Ethyl 1H-pyrazole-5-carboxylate (1.0 eq) in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile.
-
Add a base, such as potassium carbonate (K₂CO₃, 1.5 eq) or cesium carbonate (Cs₂CO₃, 1.2 eq), and stir the suspension for 30 minutes at room temperature.
-
Add ethyl iodide or diethyl sulfate (1.2 eq) dropwise.
-
Heat the reaction to 50-60 °C and stir for 4-6 hours, monitoring by TLC.
-
After completion, cool the mixture, dilute with water, and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify by column chromatography to separate the N1-ethyl and N2-ethyl isomers, yielding Ethyl 1-ethyl-1H-pyrazole-5-carboxylate.
Step 3: C4-Nitration The C4 position of the pyrazole ring is activated for electrophilic substitution. A mixed acid nitration is a standard and effective method.
-
Cool concentrated sulfuric acid (H₂SO₄) to 0 °C in a flask equipped with a dropping funnel.
-
Slowly add fuming nitric acid (HNO₃, 1.5 eq) while maintaining the temperature below 10 °C.
-
Add Ethyl 1-ethyl-1H-pyrazole-5-carboxylate (1.0 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.
-
Recrystallize from ethanol to obtain pure Ethyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate.
Caption: Synthetic workflow for Ethyl 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylate.
Key Transformation: Reduction to Ethyl 4-Amino-1-ethyl-1H-pyrazole-5-carboxylate
The synthetic utility of the title compound is primarily unlocked by the reduction of the C4-nitro group to a primary amine. This transformation yields Ethyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate, a critical ortho-amino ester precursor for a variety of cyclocondensation reactions. The choice of reducing agent is critical and depends on the presence of other sensitive functional groups and desired process conditions.
-
Tin(II) Chloride (SnCl₂/HCl): A classic, robust, and high-yielding method. It is tolerant of the ester group but requires an aqueous acidic workup to remove tin salts.
-
Catalytic Hydrogenation (H₂/Pd-C): A clean method that produces water as the only byproduct. It is highly efficient but may not be suitable for molecules with other reducible groups (e.g., alkynes, certain protecting groups).
-
Sodium Dithionite (Na₂S₂O₄): A milder alternative that works well in biphasic or aqueous systems, often used when harsh acidic or catalytic conditions are undesirable.
Protocol 2: Reduction of the Nitro Group using Tin(II) Chloride
-
Suspend Ethyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate (1.0 eq) in ethanol or ethyl acetate.
-
Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) in concentrated hydrochloric acid (HCl) dropwise at room temperature. An exotherm may be observed.
-
Heat the mixture to reflux (typically 60-80 °C) for 2-4 hours, monitoring by TLC.
-
Cool the reaction to room temperature and carefully neutralize by pouring it into a stirred, saturated solution of sodium bicarbonate (NaHCO₃) or by adding aqueous NaOH until the pH is ~8-9. A precipitate of tin salts will form.
-
Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield Ethyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate, which can often be used in the next step without further purification.
Application in Fused Heterocyclic Synthesis
The ortho-relationship of the newly formed amine and the existing ester in Ethyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate is the key structural feature that enables the annelation of new rings.
Synthesis of Pyrazolo[3,4-b]pyridines
The construction of the pyrazolo[3,4-b]pyridine scaffold, a core found in many kinase inhibitors, is a primary application. This is typically achieved via the Gould-Jacobs reaction, which involves condensation with a 1,3-dicarbonyl compound or its equivalent, followed by thermal cyclization.[7]
Protocol 3: Synthesis of Ethyl 1-Ethyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
-
A mixture of Ethyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM, 1.1 eq) is heated at 120-130 °C for 1-2 hours. The ethanol formed during the initial condensation is allowed to distill off.
-
The resulting intermediate, an enamine, is added to a high-boiling solvent such as diphenyl ether or Dowtherm A.
-
The solution is heated to a high temperature (230-250 °C) for 1-2 hours to effect thermal cyclization.[7][8]
-
Cool the reaction mixture and dilute it with hexanes or petroleum ether to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with hexanes, and recrystallize from a suitable solvent (e.g., ethanol, ligroin) to yield the pure pyrazolo[3,4-b]pyridine product.[8]
Caption: Mechanism for Pyrazolo[3,4-b]pyridine synthesis via Gould-Jacobs reaction.
Synthesis of Pyrazolo[3,4-d]pyrimidines
Pyrazolo[3,4-d]pyrimidines are another class of medicinally important heterocycles, known for their activity as kinase inhibitors and PDE inhibitors. They can be synthesized from the aminopyrazole intermediate by introducing a one-carbon unit that will form the C4 position of the pyrimidine ring.
Protocol 4: Synthesis of 1-Ethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
-
Heat a mixture of Ethyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate (1.0 eq) in an excess of formamide to 160-180 °C for 4-6 hours.
-
Alternatively, react the aminopyrazole with triethyl orthoformate to form an ethoxymethyleneamino intermediate, followed by cyclization with ammonia or an amine.
-
For substituted pyrimidines, the aminopyrazole can be reacted with isothiocyanates or isocyanates to form a thiourea or urea, which is then cyclized under basic conditions (e.g., sodium ethoxide).[9]
-
Upon completion, cool the reaction mixture, and dilute with water to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol or DMF/water.
Data Summary
The following table summarizes typical data for the key compounds in this synthetic pathway.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| Ethyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate | C₈H₁₁N₃O₄ | 213.19 | 75-85 (Nitration) | Not widely reported |
| Ethyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate | C₈H₁₃N₃O₂ | 183.21 | 80-95 (Reduction) | Not widely reported |
| Ethyl 1-ethyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | C₁₁H₁₃N₃O₃ | 235.24 | 70-92 (Cyclization)[8] | 87-89[8] |
Conclusion
Ethyl 4-nitro-1H-pyrazole-5-carboxylate is a quintessential intermediate for constructing diverse heterocyclic frameworks. The strategic placement of its functional groups allows for a logical and high-yielding synthetic sequence, beginning with the crucial reduction of the nitro group. The resulting ortho-amino ester is primed for cyclocondensation reactions, providing reliable access to high-value fused systems like pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines. The protocols and mechanistic insights provided herein serve as a robust guide for researchers leveraging this powerful building block in the pursuit of novel chemical entities for drug discovery and materials science.
References
-
Akhtar, T., et al. (2009). Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 3), o538. [Link]
-
Fadda, A. A., et al. (2015). Recent developments in aminopyrazole chemistry. Mini-Reviews in Organic Chemistry, 12(3), 244-263. [Link]
-
El-Shehry, M. F., et al. (2010). New Synthesis and Reactions of Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(8), 1661-1672. [Link]
-
Molnar, J. (N.d.). Synthesis of 1-ethyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester. PrepChem. [Link]
-
Nguyen, H. T., et al. (2022). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles using sulfonated amorphous carbon. RSC Advances, 12(45), 29535-29543. [Link]
-
Reddy, T. R., et al. (2017). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 22(1), 125. [Link]
-
Lynch, B. M., et al. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 66(3), 420-428. [Link]
-
Rostamizadeh, S., et al. (2014). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Iranian Journal of Catalysis, 4(2), 109-114. [Link]
-
Nguyen, H. T., et al. (2022). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances, 12, 29535-29543. [Link]
-
Müller, T. J. J., et al. (2020). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 16, 1788-1853. [Link]
-
Müller, T. J. J., et al. (2020). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 16, 1788-1853. [Link]
-
Kamal, A., et al. (2017). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 13, 2614-2640. [Link]
-
Kumar, V., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1). [Link]
-
Al-Warhi, T., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(3), 699. [Link]
-
Fichez, J., et al. (2018). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Targets in Heterocyclic Systems, 22, 126-155. [Link]
-
ResearchGate. (2021). Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. [Link]
Sources
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- 3. sid.ir [sid.ir]
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Application Note: Synthesis of Pyrazolo[3,4-d]pyrimidines from Ethyl Pyrazole Carboxylates
[1][2]
Executive Summary
Pyrazolo[3,4-d]pyrimidines are privileged scaffolds in medicinal chemistry, serving as bioisosteres of purines (ATP mimics). They are the core structural motif in several FDA-approved kinase inhibitors, including Ibrutinib (BTK inhibitor). This guide details the synthetic conversion of ethyl 5-amino-1H-pyrazole-4-carboxylates into pyrazolo[3,4-d]pyrimidines.
We present three validated protocols ranging from classic thermal cyclization to modern microwave-assisted techniques. Emphasis is placed on the Niementowski-type cyclocondensation , providing researchers with robust, scalable methods to access this critical pharmacophore.
Mechanistic Foundation
The transformation relies on the reactivity of the ortho-amino ester functionality on the pyrazole ring. The reaction proceeds via a two-step sequence (often concerted in one pot):
-
N-Formylation: The exocyclic amine reacts with a one-carbon source (e.g., formamide, orthoformate) to form an intermediate amidine or formamide.
-
Intramolecular Cyclization: The pyrazole ring nitrogen (or the newly formed amidine nitrogen) attacks the ester carbonyl, ejecting ethanol and closing the pyrimidine ring.
Mechanistic Pathway (DOT Visualization)
Figure 1: Mechanistic pathway for the annulation of the pyrimidine ring onto the pyrazole core.[1]
Experimental Protocols
Protocol A: The Formamide Route (Standard High-Temperature)
Target: Unsubstituted Pyrazolo[3,4-d]pyrimidin-4(5H)-ones. Mechanism: Formamide acts as both solvent and C1 synthon.
-
Reagents:
-
Ethyl 5-amino-1H-pyrazole-4-carboxylate (1.0 equiv)
-
Formamide (10–15 volumes)[2]
-
Ammonium acetate (0.1 equiv, optional catalyst)
-
-
Procedure:
-
Charge a round-bottom flask with the pyrazole substrate and formamide.
-
Critical Step: Heat the mixture to 180–190 °C (oil bath temperature). The reaction requires temperatures near the boiling point of formamide (210 °C) to drive the elimination of ethanol.
-
Monitor by TLC (System: 10% MeOH in DCM). Reaction typically completes in 4–8 hours.
-
Workup: Cool the reaction mixture to room temperature. The product often precipitates spontaneously.
-
Dilute with cold water (2x reaction volume) to complete precipitation.
-
Filter the solid, wash copiously with water (to remove formamide), and then with cold ethanol.
-
Purification: Recrystallize from DMF/Ethanol or DMF/Water if necessary.
-
-
Expert Insight: Formamide decomposes to CO and NH3 at high temperatures. Use a well-ventilated fume hood. If the product does not precipitate, the pH may need adjustment to ~7.0 with dilute acetic acid.
Protocol B: The Urea Fusion Route (Solvent-Free)
Target: Pyrazolo[3,4-d]pyrimidine-4,6-diones (analogs of Xanthine). Mechanism: Urea provides the carbonyl carbon and an extra nitrogen, resulting in a di-oxo system.
-
Reagents:
-
Ethyl 5-amino-1H-pyrazole-4-carboxylate (1.0 equiv)
-
Urea (3.0 – 5.0 equiv)
-
-
Procedure:
-
Mix the pyrazole ester and urea intimately in a mortar and pestle.
-
Transfer to a round-bottom flask or heavy-walled reaction tube.
-
Heat the neat mixture to 200 °C in a sand bath or oil bath. The mixture will melt into a homogeneous liquid.
-
Maintain heating for 2–4 hours. The melt will eventually solidify as the higher-melting product forms.
-
Workup: Cool to ~80 °C and add hot water. Triturate the solid to dissolve excess urea.
-
Filter the crude solid.[3]
-
Purification: Dissolve in 2N NaOH (forms the sodium salt), filter off insoluble impurities, and re-precipitate by acidifying with concentrated HCl to pH 3–4.
-
Protocol C: Microwave-Assisted Synthesis (Green Chemistry)
Target: Rapid library generation of 5-substituted analogs. Reference: RSC Advances, 2012 (See Ref 1).
-
Reagents:
-
Ethyl 5-amino-1H-pyrazole-4-carboxylate (1.0 equiv)
-
Primary Amine (1.2 equiv, e.g., aniline, benzylamine)
-
Trimethyl orthoformate (TMOF) (as solvent/reagent)
-
-
Procedure:
-
Combine all reagents in a microwave-safe vial.
-
Irradiate at 140–160 °C for 15–30 minutes (Power: ~150W).
-
Workup: Cool the vial. The product usually precipitates directly from the TMOF solution.
-
Filter and wash with cold diethyl ether or hexane.
-
Data Summary & Comparison
| Parameter | Protocol A (Formamide) | Protocol B (Urea Fusion) | Protocol C (Microwave) |
| Reaction Type | Thermal Cyclocondensation | Solvent-Free Fusion | 3-Component One-Pot |
| Temperature | 180–190 °C | 200–220 °C | 140–160 °C |
| Time | 4–12 Hours | 2–4 Hours | 15–30 Minutes |
| C1 Source | Formamide | Urea | Trimethyl Orthoformate |
| Key Product | 4-Oxo-pyrazolo[3,4-d]pyrimidine | 4,6-Dioxo-pyrazolo[3,4-d]pyrimidine | N5-Substituted Derivatives |
| Yield (Typical) | 60–80% | 50–70% | 75–90% |
Workflow Visualization
Figure 2: Decision tree for selecting the optimal synthetic protocol based on target substitution.
Troubleshooting & Optimization
-
Incomplete Cyclization:
-
Symptom:[2][4][5] TLC shows a spot with slightly lower Rf than starting material (likely the intermediate amide).
-
Solution: Increase temperature.[3][5] The ring closure is endothermic and entropy-driven. Ensure ethanol byproduct is allowed to escape (do not seal the vessel too tightly unless using a pressure-rated microwave vial).
-
-
Solubility Issues:
-
Pyrazolo[3,4-d]pyrimidines are notoriously insoluble in common organic solvents due to strong intermolecular hydrogen bonding (similar to DNA bases).
-
Characterization: Use DMSO-d6 or TFA-d for NMR.
-
Purification: If recrystallization fails, dissolve in hot DMF and precipitate with water.
-
-
Regioselectivity (N1 vs N2):
-
Starting with N-unsubstituted pyrazoles (NH at position 1) can lead to mixtures if alkylating later. However, the cyclization described here is regioselective for the pyrimidine ring formation onto the 4,5-positions.
-
References
-
Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. Source: RSC Advances, 2012. URL:[Link]
-
One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Source: Molecules (MDPI), 2013. URL:[Link]
-
Synthesis of pyrazolo[3,4-d]pyrimidines as potential antimicrobial agents. Source: Bioorganic & Medicinal Chemistry Letters. URL:[Link]
-
Microwave-assisted synthesis of 3- and 5-aminopyrazole, pyrazolo[3,4-d]pyrimidine scaffolds. Source: ResearchGate / European Journal of Medicinal Chemistry. URL:[Link]
Sources
- 1. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Strategic Functionalization of Ethyl 4-nitro-1H-pyrazole-5-carboxylate for Drug Discovery
Introduction: The Pyrazole Core and a Privileged Starting Material
The pyrazole ring system is a cornerstone of modern medicinal chemistry.[1][2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a key pharmacophore in numerous FDA-approved drugs, demonstrating a vast spectrum of biological activities including anti-inflammatory, anti-cancer, and antimicrobial properties.[2][3][4] The success of pyrazole-based therapeutics stems from its unique physicochemical properties: it is metabolically stable, capable of acting as both a hydrogen bond donor and acceptor, and its substitution pattern can be precisely tuned to optimize target engagement and pharmacokinetic profiles.
This guide focuses on a particularly valuable building block: Ethyl 4-nitro-1H-pyrazole-5-carboxylate . The strategic placement of its functional groups—an acidic N-H proton, a versatile nitro group, and a modifiable ester—makes it an exceptionally powerful starting point for generating diverse molecular libraries. This document provides a detailed exploration of the key functionalization pathways for this scaffold, complete with field-tested protocols and the scientific rationale behind each experimental choice.
Molecular Reactivity: Understanding the Scaffold
Before derivatization, it is crucial to understand the electronic landscape of Ethyl 4-nitro-1H-pyrazole-5-carboxylate. The reactivity of the pyrazole ring is dictated by the interplay of its inherent aromaticity and the influence of its powerful electron-withdrawing substituents.
-
The Pyrazole Core: The ring itself is an electron-rich aromatic system. It possesses a pyrrole-like nitrogen (N1) and a pyridine-like nitrogen (N2). The N-H proton is acidic and can exist in tautomeric forms, residing on either N1 or N2, a critical consideration for N-substitution reactions that can lead to regioisomers.[5]
-
Electron-Withdrawing Groups (EWGs): The 4-nitro and 5-carboxylate groups are potent EWGs. They significantly decrease the electron density of the pyrazole ring, making it less susceptible to electrophilic attack. Crucially, these groups increase the acidity of the N-H proton, facilitating its removal with moderate bases.
-
Reactive Sites: The primary sites for functionalization are:
-
N1/N2-H: Deprotonation followed by reaction with electrophiles (alkylation, arylation).
-
4-Nitro Group: Reduction to a primary amine, which serves as a handle for a vast array of subsequent chemistries.
-
C3-H Bond: The sole remaining C-H bond on the ring, a target for modern C-H activation/functionalization reactions.[6]
-
5-Ester Group: Can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, though this is often a later-stage modification.
-
Caption: Reactive sites on Ethyl 4-nitro-1H-pyrazole-5-carboxylate.
Strategy I: N-Functionalization - Building Molecular Diversity
Substitution at the ring nitrogen is the most direct method to introduce diversity and modulate the molecule's properties. While this can yield a mixture of N1 and N2 isomers, the significant steric hindrance from the adjacent C5-ester group generally favors substitution at the N1 position.[7]
Protocol 1: Regio-favored N-Alkylation under Basic Conditions
This protocol leverages a standard base-mediated deprotonation followed by nucleophilic attack on an alkyl halide. The choice of a mild base is sufficient due to the enhanced acidity of the N-H proton.
Causality: Cesium carbonate (Cs₂CO₃) is often superior to K₂CO₃ or NaH as it is less basic, reducing the risk of ester hydrolysis, and the large cesium cation can coordinate with the pyrazole nitrogen and solvent, enhancing reactivity. Dimethylformamide (DMF) is an ideal polar aprotic solvent for this Sₙ2 reaction.
Step-by-Step Methodology:
-
To a solution of Ethyl 4-nitro-1H-pyrazole-5-carboxylate (1.0 eq) in anhydrous DMF, add Cs₂CO₃ (1.5 eq).
-
Stir the suspension at room temperature for 20 minutes to ensure complete deprotonation.
-
Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise to the mixture.
-
Stir the reaction at room temperature (or heat to 50-60 °C if the electrophile is less reactive) and monitor by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Hexane/Ethyl Acetate gradient) to isolate the N-alkylated pyrazole.
Self-Validation: The regiochemistry of alkylation (N1 vs. N2) must be confirmed unequivocally. 2D NMR techniques, such as HMBC and NOESY, are essential. An HMBC correlation between the N-CH₂ protons and the C5 of the pyrazole ring confirms N1 substitution.
| Parameter | Condition A (Standard) | Condition B (For less reactive halides) |
| Base | Cs₂CO₃ (1.5 eq) | K₂CO₃ (2.0 eq) |
| Solvent | DMF | Acetonitrile |
| Temperature | 25 °C | 80 °C (reflux) |
| Typical Yield | 75-95% | 60-85% |
Table 1: Typical conditions for N-alkylation reactions.
Caption: General workflow for the N-alkylation of the pyrazole scaffold.
Strategy II: Nitro Group Reduction - Unlocking the Amino Handle
The nitro group is a synthetic linchpin. Its reduction to a primary amine provides a nucleophilic center that can be readily derivatized into amides, sulfonamides, ureas, and more, dramatically expanding the accessible chemical space.
Protocol 2: Chemical Reduction with Tin(II) Chloride
While catalytic hydrogenation (e.g., H₂/Pd-C) is a clean and effective method, it can sometimes be non-selective, reducing other functional groups.[8] Reduction with tin(II) chloride is a classic, robust, and highly chemoselective alternative that is tolerant of esters and many other functionalities.[9][10]
Causality: SnCl₂ acts as a single-electron transfer agent in an acidic medium (HCl). The reaction proceeds through a series of reduction steps, ultimately yielding the ammonium salt, which is neutralized during workup to give the free amine. Ethanol is used as a co-solvent to ensure the solubility of the organic substrate.
Step-by-Step Methodology:
-
Suspend the N-substituted Ethyl 1-alkyl-4-nitro-1H-pyrazole-5-carboxylate (1.0 eq) in ethanol.
-
Add a solution of Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) in concentrated HCl.
-
Heat the mixture to reflux (approx. 80 °C) and stir vigorously. The reaction is typically complete within 1-3 hours (monitor by LC-MS).
-
Cool the reaction to room temperature and carefully pour it over crushed ice.
-
Basify the mixture to pH > 8 by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH). Caution: This is an exothermic neutralization.
-
Extract the aqueous slurry with ethyl acetate or dichloromethane (3-4x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude amine, which is often pure enough for the next step or can be purified by chromatography.
| Method | Reagents | Pros | Cons | Ref. |
| Catalytic Hydrogenation | H₂ (balloon or Parr), 10% Pd/C | High yield, clean byproducts (H₂O) | Can reduce other groups (alkenes, Cbz) | [8] |
| Chemical Reduction | SnCl₂·2H₂O, conc. HCl | Highly chemoselective, inexpensive | Stoichiometric tin waste, harsh workup | [9] |
| Transfer Hydrogenation | Fe powder, NH₄Cl | Inexpensive, milder than SnCl₂ | Requires heating, stoichiometric iron waste | [11] |
Table 2: Comparison of common methods for nitro group reduction.
Post-Reduction Derivatization: Amide Formation
The resulting 4-amino pyrazole is a versatile intermediate. The following protocol describes a standard acylation to form an amide.
Step-by-Step Methodology:
-
Dissolve the Ethyl 4-amino-1-alkyl-1H-pyrazole-5-carboxylate (1.0 eq) in dichloromethane (DCM).
-
Add a base such as triethylamine (TEA) or DIPEA (1.5 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add the desired acyl chloride or acid anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (1-4 hours, monitor by TLC).
-
Wash the reaction mixture with water and then brine.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify by chromatography or recrystallization.
Caption: Synthetic pathways originating from the reduction of the 4-nitro group.
Strategy III: C-H Functionalization - An Advanced Approach
Direct C-H functionalization represents a highly atom-economical and elegant strategy for modifying heterocyclic cores.[12] For our substrate, the only available site is the C3-H bond. Transition-metal-catalyzed reactions can be employed to couple this position with various partners.
Causality: These reactions typically proceed via a concerted metalation-deprotonation mechanism or through the formation of an organometallic intermediate. The N2 nitrogen of the pyrazole can act as a directing group, facilitating the C-H activation process at an adjacent carbon, although in this substituted system, the electronics of the C3-H bond will be the dominant factor.
While less common than N-alkylation for this specific scaffold, direct arylation is a powerful tool. A more traditional, yet highly reliable, alternative involves a halogenation-then-coupling sequence (e.g., bromination at C3 followed by a Suzuki or Sonogashira cross-coupling). However, the direct approach is presented below.
Protocol 3: Palladium-Catalyzed Direct C-H Arylation (Hypothetical)
This protocol is based on established methodologies for the C-H functionalization of related heterocycles.[6][13] Optimization would be required for this specific substrate.
Step-by-Step Methodology:
-
In a sealed tube under an inert atmosphere (Argon), combine the N-alkylated pyrazole substrate (1.0 eq), the aryl bromide or iodide coupling partner (1.5 eq), a palladium catalyst such as Pd(OAc)₂ (5-10 mol%), and a ligand like XPhos or SPhos (10-20 mol%).
-
Add a base, typically a carbonate like K₂CO₃ or Cs₂CO₃ (2.0 eq), and a pivalic acid (PivOH) additive (30 mol%) which often facilitates the C-H activation step.
-
Add a high-boiling point solvent such as dioxane or toluene.
-
Seal the tube and heat the reaction to 100-140 °C for 12-24 hours.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Conclusion
Ethyl 4-nitro-1H-pyrazole-5-carboxylate is a high-potential starting material for the synthesis of complex and diverse small molecules. By leveraging three primary synthetic vectors—N-functionalization , nitro group reduction and derivatization , and C-H activation —researchers can rapidly access a wide range of novel chemical entities. The protocols and strategies outlined in this guide provide a robust framework for the efficient and logical exploration of the chemical space around this privileged pyrazole core, empowering drug discovery and medicinal chemistry programs.
References
-
Transition-metal-catalyzed C–H functionalization of pyrazoles | Request PDF . ResearchGate. Available from: [Link]
-
Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c . Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds . MDPI. Available from: [Link]
-
Knorr pyrazole synthesis from a ketoester - laboratory experiment . YouTube. Available from: [Link]
- N-alkylation method of pyrazole. Google Patents.
-
(PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents . ResearchGate. Available from: [Link]
-
Transition-metal-catalyzed C–H functionalization of pyrazoles . Sci-Hub. Available from: [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives . International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates . MDPI. Available from: [Link]
-
Pyrazole-Mediated C–H Functionalization of Arene and Heteroarenes for Aryl–(Hetero)aryl Cross-Coupling Reactions . ACS Publications. Available from: [Link]
-
Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate . National Institutes of Health. Available from: [Link]
-
Design, one-pot synthesis and in vitro antiproliferative activity of novel dihydro-1H-furo[2,3-c]pyrazole-flavone hybrids . Sci-Hub. Available from: [Link]
-
(PDF) Nitropyrazoles (review) . ResearchGate. Available from: [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies . Signal Transduction and Targeted Therapy. Available from: [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions . ACS Publications. Available from: [Link]
-
What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst? . ResearchGate. Available from: [Link]
-
Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds . National Institutes of Health. Available from: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review . National Institutes of Health. Available from: [Link]
-
Cross-coupling reactions of pyrazoles 17 with styrylboronic acid 18 to... . ResearchGate. Available from: [Link]
-
A REVIEW ON PYRAZOLE AN ITS DERIVATIVE . IJNRD. Available from: [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review . MDPI. Available from: [Link]
-
Reduction of nitro compounds . Wikipedia. Available from: [Link]
-
Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry . Research and Reviews. Available from: [Link]
-
Amine synthesis by nitro compound reduction . Organic Chemistry Portal. Available from: [Link]
-
Pyrazole synthesis . Organic Chemistry Portal. Available from: [Link]
-
Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates . ACS Publications. Available from: [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions . PubMed. Available from: [Link]
-
Nitro Reduction - Common Conditions . Organic Chemistry Portal. Available from: [Link]
-
Novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates as potential NLO materials . IRIS UNINA. Available from: [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates . Semantic Scholar. Available from: [Link]
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rroij.com [rroij.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 11. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 12. Sci-Hub. Transition-metal-catalyzed C–H functionalization of pyrazoles / Organic & Biomolecular Chemistry, 2020 [sci-hub.box]
- 13. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 4-nitro-1H-pyrazole-5-carboxylate
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of Ethyl 4-nitro-1H-pyrazole-5-carboxylate. This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the identification and mitigation of common byproducts. Our approach is grounded in established chemical principles and field-proven insights to ensure the reliability and success of your synthetic endeavors.
I. Introduction to the Synthesis and its Challenges
The synthesis of Ethyl 4-nitro-1H-pyrazole-5-carboxylate is a critical process for the development of various pharmaceutical intermediates. The most common synthetic route involves the nitration of an ethyl 1H-pyrazole-5-carboxylate precursor. While seemingly straightforward, this electrophilic aromatic substitution reaction on a heterocyclic system is often accompanied by the formation of several byproducts, which can complicate purification and reduce the overall yield of the desired product. Understanding the formation mechanisms of these byproducts is paramount for optimizing the reaction conditions and ensuring the synthesis of a high-purity final compound.
II. Troubleshooting Guide: Common Byproducts and Their Mitigation
This section addresses specific issues you may encounter during the synthesis of Ethyl 4-nitro-1H-pyrazole-5-carboxylate, with a focus on identifying and resolving problems related to byproduct formation.
Problem 1: Presence of an Unexpected Isomer in the Final Product
Symptom: Your NMR or LC-MS analysis indicates the presence of a compound with the same mass as your target molecule but with a different retention time or spectral pattern.
Probable Cause: The formation of a constitutional isomer, Ethyl 3-nitro-1H-pyrazole-5-carboxylate, is a common issue. The nitration of the pyrazole ring can occur at either the C3 or C4 position. The regioselectivity of the reaction is influenced by the directing effects of the substituents on the pyrazole ring and the reaction conditions.
Solution:
-
Reaction Temperature: Carefully control the reaction temperature. Lower temperatures generally favor the formation of the thermodynamically more stable 4-nitro isomer.
-
Nitrating Agent: The choice of nitrating agent can influence the isomer ratio. A mixture of fuming nitric acid and concentrated sulfuric acid is commonly used. The concentration of these acids should be precise.[1]
-
Purification: If isomeric byproducts are formed, they can often be separated by column chromatography on silica gel. A gradient elution with a mixture of hexane and ethyl acetate is typically effective.[2]
Problem 2: Formation of a Dinitrated Byproduct
Symptom: Mass spectrometry analysis reveals a peak corresponding to the addition of two nitro groups to the starting material (M+90).
Probable Cause: Over-nitration of the pyrazole ring can lead to the formation of Ethyl 3,4-dinitro-1H-pyrazole-5-carboxylate. This is more likely to occur under harsh reaction conditions, such as high temperatures or a high concentration of the nitrating agent.
Solution:
-
Stoichiometry: Use a controlled amount of the nitrating agent. A slight excess may be necessary to drive the reaction to completion, but a large excess should be avoided.
-
Reaction Time: Monitor the reaction progress carefully using TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent further nitration.
-
Temperature Control: Maintain a low reaction temperature (typically 0-10 °C) to minimize the rate of the second nitration.
Problem 3: Presence of a Carboxylic Acid Impurity
Symptom: Your crude product shows a spot on the TLC plate that is more polar than the desired ester, and your NMR spectrum may show a broad singlet corresponding to a carboxylic acid proton.
Probable Cause: Hydrolysis of the ethyl ester group to the corresponding carboxylic acid (4-nitro-1H-pyrazole-5-carboxylic acid) can occur in the presence of strong acids and water.[3] The nitrating mixture is highly acidic and can contain small amounts of water, which can facilitate this side reaction.
Solution:
-
Anhydrous Conditions: While challenging with fuming nitric and sulfuric acids, take precautions to minimize the presence of water in your reaction setup. Use dry glassware and reagents.
-
Work-up Procedure: During the work-up, neutralize the acidic reaction mixture carefully at a low temperature. A biphasic extraction with a suitable organic solvent can help to separate the desired ester from the more water-soluble carboxylic acid byproduct.
-
Purification: The carboxylic acid can be removed by washing the organic extract with a mild aqueous base, such as a saturated sodium bicarbonate solution.
III. Frequently Asked Questions (FAQs)
Q1: What is the typical reaction mechanism for the nitration of ethyl 1H-pyrazole-5-carboxylate?
A1: The nitration of ethyl 1H-pyrazole-5-carboxylate proceeds via an electrophilic aromatic substitution mechanism. In a mixture of fuming nitric acid and concentrated sulfuric acid, the nitronium ion (NO₂⁺) is generated. The pyrazole ring, being an electron-rich aromatic system, is then attacked by the nitronium ion. The reaction can proceed through the formation of an N-nitro intermediate which then rearranges to the C-nitro product.[1] The regioselectivity is governed by the electronic and steric effects of the ester group.
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. Use a suitable mobile phase, such as a mixture of hexane and ethyl acetate, to achieve good separation between the starting material, the product, and any major byproducts. Staining with a potassium permanganate solution can help visualize the spots. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) is recommended.
Q3: What are the best practices for purifying the crude product?
A3: The most common method for purifying Ethyl 4-nitro-1H-pyrazole-5-carboxylate is column chromatography on silica gel.[2] A gradient elution starting with a non-polar solvent system (e.g., 9:1 hexane/ethyl acetate) and gradually increasing the polarity will typically allow for the separation of the desired product from less polar byproducts (like dinitrated species) and more polar impurities (like the carboxylic acid). Recrystallization from a suitable solvent system, such as ethanol/water, can be used for further purification.
Q4: Are there any safety precautions I should be aware of when performing this synthesis?
A4: Yes, this reaction involves the use of highly corrosive and oxidizing acids. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The reaction can be exothermic, so it is crucial to control the addition of reagents and maintain a low temperature. Quenching the reaction mixture should be done slowly and carefully by adding it to ice-water to dissipate the heat.
IV. Visualization of Potential Byproduct Formation
The following diagram illustrates the potential pathways for the formation of common byproducts during the synthesis of Ethyl 4-nitro-1H-pyrazole-5-carboxylate.
Caption: Potential reaction pathways leading to the desired product and common byproducts.
V. Summary of Key Parameters and Potential Byproducts
| Parameter | Recommendation | Potential Byproduct if Deviated |
| Temperature | 0-10 °C | Ethyl 3-nitro-1H-pyrazole-5-carboxylate, Ethyl 3,4-dinitro-1H-pyrazole-5-carboxylate |
| Nitrating Agent Conc. | Stoichiometric to slight excess | Ethyl 3,4-dinitro-1H-pyrazole-5-carboxylate |
| Reaction Time | Monitor by TLC/LC-MS | Ethyl 3,4-dinitro-1H-pyrazole-5-carboxylate |
| Water Content | Minimize (use dry conditions) | 4-Nitro-1H-pyrazole-5-carboxylic acid |
VI. Experimental Protocol: A Representative Synthesis
The following is a generalized protocol for the synthesis of Ethyl 4-nitro-1H-pyrazole-5-carboxylate. Researchers should optimize the conditions based on their specific laboratory setup and analytical capabilities.
-
Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add fuming nitric acid to an equal volume of concentrated sulfuric acid at 0 °C.
-
Reaction: Dissolve Ethyl 1H-pyrazole-5-carboxylate in a minimal amount of concentrated sulfuric acid and cool the solution to 0 °C.
-
Addition: Slowly add the pre-cooled nitrating mixture to the pyrazole solution, ensuring the temperature does not exceed 10 °C.
-
Monitoring: Stir the reaction mixture at 0-10 °C and monitor its progress by TLC.
-
Quenching: Once the reaction is complete, pour the mixture slowly onto crushed ice with vigorous stirring.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Washing: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
VII. References
-
DOI. 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. [Link]
-
ResearchGate. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. [Link]
-
PMC - PubMed Central. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. [Link]
Sources
preventing side reactions in Ethyl 4-nitro-1H-pyrazole-5-carboxylate modifications
The following technical support guide is structured to address the specific chemical challenges associated with Ethyl 4-nitro-1H-pyrazole-5-carboxylate .
Subject: Ethyl 4-nitro-1H-pyrazole-5-carboxylate (CAS: 5932-21-8) Support Tier: Level 3 (Senior Application Scientist) Status: Operational[1]
System Overview & Reactivity Profile
This scaffold is a high-value intermediate in the synthesis of kinase inhibitors and antiviral agents.[1] Its reactivity is dominated by three competing electronic and steric forces:
-
The Acidic NH (pKa ~9-10): The electron-withdrawing nitro group (C4) and ester (C5) significantly increase the acidity of the pyrazole NH, making it highly reactive toward electrophiles but prone to regioselectivity issues.[1]
-
The Electrophilic Nitro Group: Susceptible to reduction, but requires chemoselective conditions to preserve the ester.[1]
-
The Labile Ester: Prone to hydrolysis (saponification) or transesterification, particularly under the basic conditions often used for N-alkylation.[1]
Troubleshooting Tickets (Q&A)
Ticket #101: Regioselectivity Failure during N-Alkylation
User Report: "I reacted the scaffold with methyl iodide and
Root Cause Analysis: The starting material exists in a tautomeric equilibrium.[1] The proton can reside on N1 (adjacent to the ester) or N2 (adjacent to the hydrogen).[1]
-
Steric Factor: Alkylation at N1 is sterically hindered by the ethyl ester.[1]
-
Electronic Factor: The N1 anion is often thermodynamically stabilized by the adjacent carbonyl, but the N2 position is kinetically more accessible.[1]
Resolution Protocol: To maximize regioselectivity, you must control the "Hard/Soft" nature of the nucleophile and the steric environment.[1]
-
Strategy A (Thermodynamic Control): Use Cesium Carbonate (
) instead of Potassium Carbonate.[1] The "Cease-fire" effect of the large Cesium cation often stabilizes the specific coordinate intermediate that favors the less hindered N-alkylation (usually forming the 1-alkyl-3-carboxylate product, effectively alkylating the nitrogen distal to the ester).[1] -
Strategy B (Mitsunobu Reaction): If using an alcohol instead of an alkyl halide, the Mitsunobu reaction (
, DIAD) often proceeds with high regioselectivity dictated by sterics, favoring the nitrogen furthest from the ester group.
Visualizing the Pathway:
Figure 1: Decision pathways for controlling regioselectivity in pyrazole alkylation.
Ticket #102: Ester Hydrolysis during Nitro Reduction
User Report: "I tried reducing the nitro group using Hydrazine/Pd-C, but I lost the ethyl ester and ended up with the carboxylic acid (or a decomposed mess)."
Root Cause Analysis: Hydrazine is a potent nucleophile and base.[1] At elevated temperatures, it causes saponification (hydrolysis) of the ester before or during the reduction.[1] Furthermore, the resulting 4-amino-pyrazole-5-carboxylic acid is thermally unstable and prone to decarboxylation .[1]
Resolution Protocol: Switch to a slightly acidic or neutral reduction system that is orthogonal to ester hydrolysis.
| Method | Reagents | Risk Level | Recommendation |
| Catalytic Hydrogenation | Low | Recommended (Cleanest workup).[1] | |
| Iron Reduction | Fe powder, | Very Low | Best for Scale-up (Cheapest, very robust).[1] |
| Tin Reduction | Medium | Good, but workup can be messy (tin emulsions).[1] | |
| Hydrazine | High | AVOID .[1] Causes hydrolysis.[1][2][3][4][5][6] |
Ticket #103: Transesterification "Ghost" Peaks
User Report: "My LCMS shows a mass +14 or -14 from my expected product after running the reaction in methanol."
Root Cause Analysis: You are experiencing transesterification .[1] The ethoxide leaving group of your ester is being swapped with methoxide from the solvent.[1] This is catalyzed by the basic conditions used in N-alkylation or the Lewis acidic conditions in reduction.[1]
Resolution Protocol:
-
Rule of Thumb: Always match the solvent alcohol to the ester alkyl group.[1]
-
Correction: If you must use a different solvent (e.g., DMF), ensure it is strictly anhydrous to prevent hydrolysis.[1]
Validated Experimental Protocols
Protocol A: Chemoselective Nitro Reduction (Fe/ )
Target: Reduction of Nitro to Amine without touching the Ester.
-
Setup: In a round-bottom flask, dissolve Ethyl 4-nitro-1-alkyl-1H-pyrazole-5-carboxylate (1.0 eq) in a mixture of Ethanol (10 volumes) and Water (2 volumes).
-
Activation: Add Ammonium Chloride (
) (5.0 eq) and Iron Powder (5.0 eq, <325 mesh). -
Reaction: Heat the suspension to 70°C with vigorous stirring. Monitor by TLC/LCMS (typically complete in 1–2 hours).[1]
-
Checkpoint: The yellow color of the nitro compound should fade to a pale off-white or grey.[1]
-
-
Workup (Crucial for Iron removal):
-
Isolation: Dry the organic layer over
and concentrate. The amine is often pure enough for the next step without column chromatography.[1]
Protocol B: Regioselective N-Alkylation (Mitsunobu)
Target: Installing an R-group with high regiocontrol.[1]
-
Setup: Dissolve Ethyl 4-nitro-1H-pyrazole-5-carboxylate (1.0 eq), the Alcohol (R-OH) (1.2 eq), and Triphenylphosphine (
) (1.5 eq) in anhydrous THF (10 volumes) under . -
Addition: Cool to 0°C . Add DIAD (Diisopropyl azodicarboxylate) (1.5 eq) dropwise over 15 minutes.[1]
-
Why? Controlling the exotherm prevents side reactions.[1]
-
-
Reaction: Allow to warm to room temperature and stir for 12 hours.
-
Workup: Concentrate the THF. Triturate the residue with Ether/Hexane (1:1) to precipitate Triphenylphosphine oxide (
).[1] Filter and purify the filtrate via silica chromatography.[1]
Mechanistic Logic & Safety (Graphviz)[1]
The following diagram illustrates the critical "Kill Zones" where side reactions occur if pH or Temperature is uncontrolled.
Figure 2: Failure Analysis of the Pyrazole Ester Scaffold.[1]
References
-
Regioselectivity in Pyrazole Alkylation
-
Chemoselective Nitro Reduction
-
Ester Hydrolysis Mechanisms
-
Synthesis of Pyrazole Carboxylates
Sources
- 1. ethyl 4-methyl-1H-pyrazole-5-carboxylate | C7H10N2O2 | CID 13405303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Carboxylic acid synthesis by hydrolysis or deprotection [organic-chemistry.org]
- 5. kinampark.com [kinampark.com]
- 6. youtube.com [youtube.com]
- 7. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 8. jsynthchem.com [jsynthchem.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regioselective Synthesis of 5- and 3-Hydroxy- N-Aryl-1 H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase [pubmed.ncbi.nlm.nih.gov]
Ethyl 4-nitro-1H-pyrazole-5-carboxylate stability and degradation issues
Welcome to the technical support center for Ethyl 4-nitro-1H-pyrazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and degradation of this compound. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Introduction to the Stability of Ethyl 4-nitro-1H-pyrazole-5-carboxylate
Ethyl 4-nitro-1H-pyrazole-5-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry and materials science. The pyrazole ring itself is known for its thermal and oxidative stability. However, the presence of the nitro group and the ethyl ester functionality introduces potential liabilities that can affect the compound's stability under various experimental conditions. Understanding these potential degradation pathways is crucial for accurate experimental design, data interpretation, and the development of stable formulations.
This guide will walk you through the key stability considerations, potential degradation mechanisms, and practical steps to mitigate these issues.
Frequently Asked Questions (FAQs)
Here are some common questions we receive regarding the stability and handling of Ethyl 4-nitro-1H-pyrazole-5-carboxylate:
Q1: What are the primary factors that can cause the degradation of Ethyl 4-nitro-1H-pyrazole-5-carboxylate?
A1: The three main factors that can induce degradation are pH, light, and temperature. The ethyl ester group is susceptible to hydrolysis, particularly under basic or strongly acidic conditions. The nitro group on the pyrazole ring makes the compound potentially sensitive to light (photodegradation) and high temperatures (thermal decomposition).
Q2: How should I properly store Ethyl 4-nitro-1H-pyrazole-5-carboxylate to ensure its long-term stability?
A2: For optimal stability, the compound should be stored in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated place.[1][2] For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is recommended, especially for solutions. Avoid exposure to direct sunlight and high humidity.
Q3: I've noticed a change in the color of my compound over time. What could be the cause?
A3: A color change, often to a yellowish or brownish hue, can be an indicator of degradation. This is commonly associated with photodegradation of nitroaromatic compounds or the formation of degradation products upon exposure to heat or reactive chemicals. We recommend performing a purity analysis using a suitable technique like HPLC to assess the integrity of the material.
Q4: Can I dissolve Ethyl 4-nitro-1H-pyrazole-5-carboxylate in aqueous buffers for my experiments?
A4: While the compound may be soluble in some aqueous-organic mixtures, be cautious about the pH of the buffer. Alkaline conditions (pH > 8) can lead to rapid hydrolysis of the ethyl ester, forming the corresponding carboxylic acid. If aqueous buffers are necessary, it is advisable to use freshly prepared solutions and conduct experiments at a neutral or slightly acidic pH. Consider performing a preliminary stability study in your chosen buffer system.
Q5: What are the expected degradation products of this compound?
A5: The most likely degradation products are:
-
4-nitro-1H-pyrazole-5-carboxylic acid: Formed via hydrolysis of the ethyl ester.
-
Reduced nitro group derivatives (e.g., amino or nitroso compounds): Can be formed under reducing conditions or through certain photodegradation pathways.
-
Products of pyrazole ring cleavage: While the pyrazole ring is generally stable, extreme conditions of heat or aggressive reagents could potentially lead to its cleavage.
Troubleshooting Guides
This section addresses specific issues that you may encounter during your experiments with Ethyl 4-nitro-1H-pyrazole-5-carboxylate.
Issue 1: Inconsistent or Non-Reproducible Experimental Results
| Potential Cause | Troubleshooting Steps |
| Degradation of stock solutions | Prepare fresh stock solutions before each experiment, especially if dissolved in protic or aqueous-based solvents. Store stock solutions at low temperatures (-20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light by using amber vials or wrapping them in aluminum foil. |
| pH-induced hydrolysis during the experiment | Monitor and control the pH of your reaction mixture, especially for experiments running for extended periods. If possible, maintain a pH between 4 and 7. If basic conditions are required, minimize the exposure time and temperature. |
| Photodegradation during sample handling | Perform experimental manipulations under low-light conditions or with light-protective coverings. Use amber-colored labware or cover transparent containers with aluminum foil. |
| Impure starting material | Verify the purity of your Ethyl 4-nitro-1H-pyrazole-5-carboxylate batch using a validated analytical method, such as HPLC-UV or LC-MS, before starting your experiments. |
Issue 2: Appearance of Unexpected Peaks in Chromatograms (e.g., HPLC, LC-MS)
| Potential Cause | Troubleshooting Steps |
| On-column degradation | Ensure the mobile phase pH is compatible with the compound's stability. High pH mobile phases can cause hydrolysis on the column. Check for any reactive components in your mobile phase or sample matrix. |
| Degradation during sample preparation | Minimize the time between sample preparation and analysis. Keep samples in an autosampler cooled to a low temperature (e.g., 4°C). Avoid high temperatures or prolonged exposure to light during sample workup. |
| Formation of the hydrolytic degradant | The most common unexpected peak is likely 4-nitro-1H-pyrazole-5-carboxylic acid. To confirm, you can intentionally hydrolyze a small sample of the parent compound (e.g., by treating with a mild base) and compare the retention time of the resulting product with the unexpected peak. |
| Photodegradation in the autosampler | If your autosampler is not light-protected, photodegradation can occur. Cover the sample vials or the entire autosampler to shield them from ambient light. |
Potential Degradation Pathways
Understanding the potential chemical transformations of Ethyl 4-nitro-1H-pyrazole-5-carboxylate is key to designing robust experiments. The primary degradation pathways are illustrated below.
Caption: Workflow for assessing the stability of Ethyl 4-nitro-1H-pyrazole-5-carboxylate.
Concluding Remarks
The stability of Ethyl 4-nitro-1H-pyrazole-5-carboxylate is a critical parameter that can significantly impact the outcome and reproducibility of your research. By understanding its potential degradation pathways and implementing the appropriate handling, storage, and experimental controls outlined in this guide, you can ensure the integrity of your work. Should you have further questions or require additional support, please do not hesitate to contact our technical service team.
References
-
BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
- Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). DOI: 10.26717/BJSTR.2022.47.007492
- Singh, R., & Kumar, R. (2014). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 7(1), 113-120.
- Fisher Scientific. (n.d.).
- Fisher Scientific. (n.d.).
- Isloor, A. M., et al. (2013). Novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates as potential NLO materials. Arabian Journal of Chemistry, 6(1), 97-102.
- Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Letters in Drug Design & Discovery, 15(10), 1073-1081.
-
PubChem. (n.d.). Ethyl 1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
- S. n. (2013). Novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates as potential NLO materials. Arabian Journal of Chemistry, 6(1), 97-102.
-
PubChem. (n.d.). ethyl 4-methyl-1H-pyrazole-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
- Al-Amiery, A. A., et al. (2022).
- Fisher Scientific. (n.d.).
- Kumar, D., et al. (2015). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical and Biomedical Analysis, 107, 223-233.
- Zhang, C., et al. (2021).
- Schmidt, T. C., et al. (2005). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 19(2), 205-214.
- Thermo Fisher Scientific. (2009).
- Shandilya, D., et al. (2017). Identification of Oxidative Degradation Products of Lansoprazole by Using High Resolution Mass Spectrometry Spectral Data.
- Sci-Hub. (n.d.).
- Zhang, Y., et al. (2022). Tandem MS Elucidation of the Late-Stage Degradation Mechanism of Nitroplasticizer. Analytical Chemistry, 94(34), 11847-11855.
- TCI Chemicals. (n.d.).
- Fischer, N., et al. (2018). Alkyl‐Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters. Zeitschrift für anorganische und allgemeine Chemie, 644(18), 1079-1087.
- Fisher Scientific. (n.d.).
- Reddy, G. V. R., et al. (2010). Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry. European Journal of Chemistry, 1(1), 45-53.
- Florida Atlantic University. (n.d.). Guidelines for Explosive and Potentially Explosive Chemicals: Safe Storage and Handling.
-
PubChem. (n.d.). 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Jelis, D., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules, 28(18), 6542.
Sources
troubleshooting poor regioselectivity in pyrazole N-alkylation
Ticket ID: REGIO-PYR-001 Subject: Troubleshooting Poor Regioselectivity in Pyrazole N-Alkylation Status: Open Assigned Specialist: Senior Application Scientist
User Issue Summary
"I am attempting to N-alkylate an unsymmetrical 3-substituted pyrazole. I consistently get a mixture of 1,3- and 1,5-isomers (often 60:40 or 70:30), making purification difficult and yield low. I need a protocol to favor one isomer exclusively."
Diagnostic Phase: The Tautomer Trap
Before optimizing, you must understand the "Invisible Variable": Tautomerism .
Unlike pyrrole or pyridine, an unsubstituted pyrazole exists in rapid equilibrium between two tautomers. When you deprotonate it to form the pyrazolate anion, the negative charge is delocalized across both nitrogens.
-
The Trap: The "major" tautomer in the neutral form is not necessarily the one that reacts.
-
The Reality: The product ratio is determined by the relative nucleophilicity of the two nitrogens in the anion (Kinetic Control) or the stability of the final product (Thermodynamic Control).
The Golden Rules of Selectivity
-
Steric Rule (Standard SN2): The electrophile prefers the nitrogen distal to the bulky substituent. (Favors 1,3-isomer).
-
Electronic Rule (EWG Effect): Electron-Withdrawing Groups (EWG) stabilize the negative charge on the proximal nitrogen, making it less nucleophilic. The electrophile attacks the distal nitrogen. (Favors 1,3-isomer).
-
The Exception (Coordination/H-Bonding): If the substituent can chelate a metal cation (e.g., a lone pair on a pyridine ring or ester) or hydrogen bond with the solvent, the electrophile may be directed to the proximal nitrogen. (Favors 1,5-isomer).
Module 1: The "Steric First" Protocol (SN2)
Goal: Maximize the formation of the 1,3-isomer (Alkyl group far from the substituent).
This is the default pathway. If you are getting poor selectivity here, your electrophile is likely too small (methyl iodide) or your base/cation pairing is allowing too much "tight ion pairing."
Recommended Protocol:
-
Solvent: DMF or Acetonitrile (Polar Aprotic).
-
Base:
(Cesium Carbonate). -
Temperature:
. Lower temperatures favor the kinetic (sterically less hindered) product.
| Variable | Recommendation | Mechanistic Reason |
| Solvent | DMF (Dry) | Dissolves inorganic bases; promotes SN2. |
| Base | Loose ion pairing increases steric sensitivity. | |
| Electrophile | Alkyl Bromide/Iodide | Hard/Soft matching. |
| Stoichiometry | 1.1 equiv Base | Avoid large excess which might promote bis-alkylation side products. |
Module 2: The "Solvent Switch" (Fluorinated Alcohols)
Goal: Shift selectivity toward the 1,5-isomer (Alkyl group near the substituent) or enhance 1,3-selectivity when standard methods fail.
Recent breakthroughs utilize fluorinated solvents like HFIP (Hexafluoroisopropanol) . These solvents are strong Hydrogen Bond Donors (HBD).
How it works: HFIP forms a hydrogen-bond network with the pyrazole nitrogens. If your substituent has a lone pair (e.g., -CF3, -CO2R), the solvent network can shield the "open" nitrogen or stabilize the transition state for the "crowded" nitrogen, often flipping selectivity compared to EtOH or DMF.
Protocol:
-
Solvent: HFIP (1,1,1,3,3,3-Hexafluoro-2-propanol).[4]
-
Reagent: Methylhydrazine (if building ring) or Alkyl Halide.
-
Reference: Fustero et al.[4] demonstrated that changing solvent from EtOH to HFIP can shift ratios from 60:40 to >95:5.
Module 3: The "Inverse" Strategy (Chan-Lam Coupling)
Goal: Install Aryl groups with high selectivity (often N1-selective ).
If SNAr or Ullmann coupling is too harsh, use Copper(II)-catalyzed oxidative coupling.
Mechanism: The pyrazole coordinates to the Cu(II) center before the bond forms. Sterics dictate that the copper binds to the least hindered nitrogen (N1). Reductive elimination then locks the aryl group at that position.
Chan-Lam Protocol:
-
Catalyst:
(10-20 mol%). -
Ligand: Bipyridine (optional, stabilizes Cu).
-
Oxidant: Air (balloon) or
. -
Boronic Acid: 1.5 - 2.0 equiv.
-
Selectivity: Highly favors the 1,3-isomer (N-aryl distal to substituent).
Troubleshooting Decision Tree
Caption: Logical workflow for selecting the correct alkylation strategy based on substituent nature and target isomer.
Visualizing the Mechanism: Steric vs. Coordination
Caption: Divergent mechanistic pathways. Path A is standard; Path B requires specific chelating groups or solvents.
FAQ: Common Pitfalls
Q1: I used NaH and got a 50:50 mixture. Why? A: Sodium Hydride creates a "naked" anion but often leads to very tight ion pairs in THF. Without the steric bulk of Cesium or the solvating power of DMF/DMSO, the reaction loses its steric discrimination. Furthermore, if the reaction runs too long at room temperature, it may equilibrate to the thermodynamic ratio (which might be 50:50).
Q2: Can I use the Mitsunobu reaction for pyrazoles? A: Yes. Interestingly, the Mitsunobu reaction often exhibits complementary regioselectivity to base-mediated alkylation. It generally reacts with the more acidic tautomer (often the one you don't want for SN2). If SN2 gives you the 1,3-isomer, try Mitsunobu (PPh3/DEAD/Alcohol) to target the 1,5-isomer.
Q3: What if I absolutely need the "impossible" isomer (1,5-alkyl-3-bulky)? A: Do not rely on direct alkylation. Use Semmler-Wolff aromatization or cyclize a hydrazine onto a 1,3-diketone where the hydrazine already bears the alkyl group. This "De Novo" synthesis is the only way to guarantee 100% regiocontrol for difficult substrates.
References
-
Fustero, S., et al. (2008).[4] "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." The Journal of Organic Chemistry. Link
-
Kallman, N. J., et al. (2020). "Magnesium-Catalyzed Regioselective N-Alkylation of 3-Substituted Pyrazoles." Synlett. Link
-
Qiao, J. X., et al. (2008). "Chan-Lam Coupling Mechanism and Selectivity." Organic Letters. Link
-
Smith, A. M., et al. (2019). "Controlling Regioselectivity in Heterocycle Alkylation." Organic Process Research & Development. Link
-
Review: "Regioselectivity in the N-alkylation and N-arylation of pyrazoles." Beilstein Journal of Organic Chemistry. Link
Sources
- 1. ompu.repo.nii.ac.jp [ompu.repo.nii.ac.jp]
- 2. Mitsunobu Reaction [organic-chemistry.org]
- 3. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates [ouci.dntb.gov.ua]
- 4. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
how to increase the solubility of pyrazole-based compounds for biological assays
Status: Operational Ticket ID: PYR-SOL-001 Assigned Specialist: Senior Application Scientist, Lead Discovery Group
Introduction: The Pyrazole Paradox
Welcome to the technical support center. You are likely here because your pyrazole-based lead compound—despite showing excellent potency in silico or in organic synthesis—is failing in biological assays.
The Issue: Pyrazoles are privileged scaffolds in kinase inhibition (e.g., Crizotinib, Ruxolitinib) due to their planar structure and ability to form multiple hydrogen bonds. However, these same features often lead to strong intermolecular
This guide provides a systematic, self-validating workflow to transition your compound from the flask to the assay plate without precipitation artifacts.
Module 1: Diagnostic Triage
Before adding additives, you must diagnose the type of solubility failure. Most biological assay failures stem from Kinetic Precipitation , not Thermodynamic saturation.
Troubleshooting Workflow
Use the following decision matrix to identify your failure mode.
Figure 1: Diagnostic logic for distinguishing between stock failure and kinetic instability upon aqueous dilution.
Module 2: The Solvent System (FAQ)
Q: My compound crashes out when I add water to my DMSO stock. Why?
A: This is the "Solvent Shift" phenomenon.
DMSO has a dielectric constant (
Q: What is the maximum DMSO concentration I can use?
A: This depends strictly on your assay type. Exceeding these limits generates false negatives (toxicity) or false positives (enzyme unfolding).
Table 1: Validated DMSO Tolerance Limits
| Assay Type | Max DMSO (%) | Mechanism of Interference |
| Cell-Based (General) | 0.1% | Membrane permeabilization; oxidative stress [1]. |
| Cell-Based (Sensitive) | < 0.05% | Stem cells/Primary neurons are highly sensitive. |
| Enzymatic (Kinase) | 1.0% - 5.0% | Protein unfolding; interference with ATP binding pockets [2]. |
| Protein-Protein (SPR) | 1.0% - 2.0% | Bulk refractive index shifts; non-specific binding. |
| Membrane Permeability | 0.5% - 1.0% | DMSO alters lipid bilayer fluidity. |
Recommendation: If your compound requires >1% DMSO to stay soluble in a cell assay, you must switch to an excipient strategy (Module 3).
Module 3: Advanced Formulation (The "Gold Standard")
When DMSO fails, Cyclodextrins (CDs) are the industry standard solution for pyrazoles.
Q: Why use Cyclodextrins for pyrazoles?
A: Pyrazoles fit perfectly into the hydrophobic cavity of Hydroxypropyl-
-
Mechanism: The CD encapsulates the hydrophobic pyrazole rings (Guest) inside its cavity, while the hydrophilic outer shell interacts with the aqueous buffer.
-
Benefit: This prevents
- stacking aggregation without chemically modifying the drug.
Protocol: HP- -CD Complexation
Use this protocol to prepare a soluble stock for cell assays.
-
Prepare Vehicle: Dissolve 20% (w/v) HP-
-CD in your assay buffer (e.g., PBS). Filter sterilize (0.22 m). -
Prepare Compound: Dissolve your pyrazole in 100% DMSO at 100x the final concentration (e.g., 10 mM).
-
Complexation Step:
-
Add 10
L of Compound Stock (DMSO) to 990 L of the 20% HP- -CD vehicle. -
Crucial: Vortex immediately and vigorously for 30 seconds.
-
Result: A clear solution where the pyrazole is "hidden" from the water by the CD.
-
-
Validation: Centrifuge at 13,000 rpm for 5 minutes. If no pellet forms, the complex is stable.
Figure 2: The Host-Guest encapsulation mechanism preventing pyrazole aggregation.
Module 4: Chemical Triage (pH & Salts)
Q: Can I just adjust the pH?
A: Only if your pyrazole has an ionizable center within the physiological range.
-
Unsubstituted Pyrazoles: Very weak bases (
). They will not protonate at pH 7.4. Acidifying the buffer to pH 2 is toxic to cells. -
Amino-Pyrazoles: If you have an amine tail, the
may be 8-9. Lowering pH to 6.0 might solubilize it, but check assay tolerance.
Rule of Thumb: Calculate
Standardized Protocol: Kinetic Solubility Assay
Perform this assay to generate the data required for the "Diagnostic Triage" in Module 1.
Reagents:
-
Test Compound (10 mM in DMSO)
-
PBS (pH 7.4)
-
96-well UV-transparent plate
Procedure:
-
Dose-Response: Prepare a dilution series of the compound in DMSO (10 mM down to 0.1 mM).
-
The "Crash": Transfer 2
L of each DMSO stock into 198 L of PBS in the UV plate (Final DMSO = 1%). -
Incubation: Shake at room temperature for 2 hours.
-
Read: Measure Absorbance at 620 nm (turbidity).
-
Analysis:
- : Soluble.
- : Precipitated.
-
Solubility Limit: The highest concentration before OD spikes.
References
-
Galvao, J. et al. (2014). Unexpected low-dose toxicity of the universal solvent DMSO. Archives of Toxicology.
-
Pebovek, A. et al. (2012). DMSO inhibition of enzymatic activity. Journal of Biomolecular Screening.
-
Brewster, M.E.[2] & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[3][4] Advanced Drug Delivery Reviews.
-
Lipinski, C.A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods.
-
Di, L. & Kerns, E. (2006). Kinetic solubility assay for early drug discovery.[5][6] Current Protocols in Pharmacology.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrazole | C3H4N2 | CID 1048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. oatext.com [oatext.com]
- 4. scielo.br [scielo.br]
- 5. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Technical Support Center: Synthesis of Ethyl 4-nitro-1H-pyrazole-5-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 4-nitro-1H-pyrazole-5-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis. My aim is to combine established chemical principles with practical, field-tested insights to help you navigate the nuances of this synthetic procedure, particularly the critical workup and purification stages.
Introduction: The Chemistry at Play
The synthesis of Ethyl 4-nitro-1H-pyrazole-5-carboxylate typically involves the nitration of Ethyl 1H-pyrazole-5-carboxylate. This electrophilic aromatic substitution reaction introduces a nitro group onto the pyrazole ring, a common transformation in the synthesis of many biologically active compounds. The workup procedure is paramount for isolating a pure product, as it involves quenching a highly acidic and exothermic reaction, removing impurities, and preventing unwanted side reactions.
Frequently Asked Questions (FAQs)
Here, we address some of the common queries and concerns that arise during the workup of Ethyl 4-nitro-1H-pyrazole-5-carboxylate.
Q1: My reaction mixture turned into a thick, sticky mass upon quenching in water. What happened and how can I prevent this?
A1: This is a common issue when quenching highly acidic reaction mixtures. The rapid precipitation of the product, coupled with localized heat from the neutralization of the acid, can cause the product to "oil out" or agglomerate into a difficult-to-handle mass.
-
Causality: The primary cause is a non-uniform and too rapid quenching process.
-
Preventative Measures:
-
Slow and Controlled Addition: Pour the reaction mixture slowly in a thin stream into a vigorously stirred vessel containing crushed ice or a mixture of ice and water. This ensures rapid heat dissipation and more uniform dilution of the acid.
-
Adequate Quenching Volume: Use a sufficiently large volume of ice/water (typically 5-10 times the volume of the reaction mixture) to effectively absorb the heat of neutralization.
-
Mechanical Stirring: Employ an overhead mechanical stirrer for more efficient mixing compared to a magnetic stir bar, especially for larger scale reactions.
-
Q2: I have a low yield after extraction. Where could my product have gone?
A2: Low yields after extraction can be attributed to several factors, including incomplete precipitation, product solubility in the aqueous phase, or hydrolysis of the ester.
-
Incomplete Precipitation: If the product has some solubility in the acidic aqueous phase, it will not fully precipitate upon quenching.
-
Product Solubility: The choice of extraction solvent is crucial. Ethyl 4-nitro-1H-pyrazole-5-carboxylate is moderately polar. Solvents like ethyl acetate or dichloromethane are generally effective. Ensure you perform multiple extractions (at least 3) to maximize the recovery from the aqueous layer.
-
Ester Hydrolysis: Prolonged exposure to the acidic reaction mixture, especially at elevated temperatures during the reaction or a slow workup, can lead to the hydrolysis of the ethyl ester to the corresponding carboxylic acid.[1] The resulting carboxylic acid is more water-soluble, especially after neutralization, and will be lost to the aqueous phase. To mitigate this, keep the reaction time and temperature as specified and perform the workup promptly and at low temperatures.
Q3: My final product is off-white or yellowish. What are the likely impurities?
A3: The desired product should be a white to pale yellow solid. A more pronounced color indicates the presence of impurities, which could include:
-
Nitrated Byproducts: Over-nitration can lead to the formation of dinitro-pyrazole species, or nitration at different positions on the pyrazole ring, which can be colored.[2]
-
Starting Material: Incomplete reaction will leave unreacted Ethyl 1H-pyrazole-5-carboxylate in your product.
-
Degradation Products: The strongly acidic and oxidizing conditions of the nitration reaction can lead to the formation of various colored degradation byproducts.
Q4: How do I choose the right solvent for recrystallization?
A4: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Recommended Solvents: For Ethyl 4-nitro-1H-pyrazole-5-carboxylate, common and effective recrystallization solvents include ethanol, ethyl acetate, or a mixture of ethanol and water.[2][3]
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution to remove colored impurities.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration and wash with a small amount of the cold recrystallization solvent.
-
Detailed Experimental Protocol: Workup and Purification
This protocol outlines a robust procedure for the workup and purification of Ethyl 4-nitro-1H-pyrazole-5-carboxylate following its synthesis via nitration.
Step 1: Quenching the Reaction
-
Prepare a beaker with a volume at least 10 times that of your reaction mixture, containing a mixture of crushed ice and water.
-
Place the beaker in an ice bath and ensure vigorous stirring with a mechanical stirrer.
-
Slowly and carefully, add the acidic reaction mixture dropwise or in a thin stream to the stirred ice/water mixture. Monitor the temperature of the quenching mixture to ensure it remains below 10 °C.
-
Once the addition is complete, continue stirring for another 15-30 minutes to ensure complete precipitation of the crude product.
Step 2: Isolation of the Crude Product
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid cake thoroughly with cold deionized water until the washings are neutral to pH paper. This removes most of the residual acid.
-
Press the solid as dry as possible on the filter.
Step 3: Acid Removal and Extraction (Alternative to Filtration if product is oily or does not precipitate well)
-
After quenching, if the product does not precipitate or forms an oil, transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash sequentially with:
-
Saturated aqueous sodium bicarbonate solution (until no more gas evolution is observed). Caution: Vent the separatory funnel frequently to release the pressure from the evolved CO2.
-
Water.
-
Saturated aqueous sodium chloride (brine).
-
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
Step 4: Purification by Recrystallization
-
Transfer the crude solid to a clean Erlenmeyer flask.
-
Add a minimal amount of hot ethanol (or ethyl acetate) to dissolve the solid completely.
-
If necessary, perform a hot filtration to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystallization.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol.
-
Dry the crystals under vacuum to a constant weight.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction. | Monitor the reaction progress using TLC. Consider extending the reaction time if necessary. |
| Product lost during workup. | Ensure complete precipitation by using a sufficient volume of ice water for quenching. Perform multiple extractions if the product is not precipitating well. | |
| Ester hydrolysis. | Maintain low temperatures throughout the reaction and workup. Perform the workup promptly after the reaction is complete. | |
| Product is an Oil or Sticky Solid | Quenching was too rapid or inefficient. | Follow the recommended slow and controlled quenching procedure with vigorous stirring. |
| Presence of impurities lowering the melting point. | Purify the crude product by column chromatography before attempting recrystallization. | |
| Product is Highly Colored | Over-nitration or side reactions. | Ensure accurate control of reaction temperature and stoichiometry of the nitrating agent. |
| Incomplete removal of colored impurities. | Use activated charcoal during recrystallization. Consider purification by column chromatography. | |
| Difficulty with Recrystallization | Product is too soluble in the chosen solvent. | Try a different solvent or a mixed solvent system (e.g., ethanol/water, ethyl acetate/hexanes). |
| Product is "oiling out" from the recrystallization solvent. | Add a small amount of a co-solvent in which the product is less soluble to induce crystallization. Ensure the product is fully dissolved in the hot solvent before cooling. | |
| Presence of Starting Material in Final Product | Incomplete reaction. | Increase the reaction time or the amount of nitrating agent. |
| Inefficient purification. | Optimize the recrystallization procedure or use column chromatography for separation. |
Visualizing the Workflow
Diagram 1: Workup and Purification Workflow
Caption: A flowchart illustrating the key steps in the workup and purification of Ethyl 4-nitro-1H-pyrazole-5-carboxylate.
References
-
Synthesis of Pyrazole Derivatives. (2018). In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 549-552). Royal Society of Chemistry. [Link]
-
Purification of Laboratory Chemicals, 8th Edition. (2017). Armarego, W. L. F., & Chai, C. L. L. Butterworth-Heinemann. [Link]
-
Vogel's Textbook of Practical Organic Chemistry, 5th Edition. (1989). Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. Longman Scientific & Technical. [Link]
-
Nitration and Halogenation of Pyrazoles. (2008). In The Chemistry of Heterocyclic Compounds, Pyrazoles (Vol. 64, pp. 1-141). John Wiley & Sons, Inc. [Link]
-
A study of the nitration of some 5-substituted pyrazoles. (1970). Journal of the Chemical Society B: Physical Organic, 493-497. [Link]
-
Safe and Efficient Continuous-Flow Synthesis and Batchwise Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate: A Key Synthon of Darolutamide. (2020). Organic Process Research & Development, 24(10), 2216–2226. [Link]
-
Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. (2016). Molecular Crystals and Liquid Crystals, 632(1), 135-144. [Link]
-
Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. (2021). ACS Omega, 6(33), 21469–21482. [Link]
Sources
Technical Support Center: Analytical Profiling & Impurity Control for Ethyl 4-nitro-1H-pyrazole-5-carboxylate
Current Status: Operational Role: Senior Application Scientist Topic: Analytical Methodologies & Troubleshooting
Introduction: The Molecule & Critical Quality Attributes[1]
Welcome to the technical support hub for Ethyl 4-nitro-1H-pyrazole-5-carboxylate . As a key intermediate in the synthesis of antiviral and anti-inflammatory APIs, the purity of this scaffold is critical. The presence of the nitro group (
Key Chemical Challenges:
-
Tautomerism: The 1H-pyrazole moiety can exist in tautomeric equilibrium, often leading to peak splitting or broadening in HPLC.
-
Acidity: The pyrazole NH is weakly acidic (
), while the nitro group increases the acidity of the ring protons. -
Genotoxicity Risks: Synthesis often involves hydrazine and nitration steps, introducing high-risk impurities.
Module 1: HPLC Method Development & Optimization
Standard Operating Procedure (SOP) for Purity Analysis
Do not rely on generic gradients. This molecule requires suppression of silanol interactions to prevent peak tailing.
Recommended Method Parameters:
| Parameter | Specification | Rationale |
| Column | C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent) | High carbon load and double end-capping reduce silanol activity, essential for basic/acidic heterocycles. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Acidic pH (~2.0) suppresses ionization of the pyrazole nitrogen and carboxylic acid impurities. |
| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks for nitro-aromatics compared to Methanol. |
| Gradient | 0-2 min: 5% B; 2-15 min: 5% | Starts highly aqueous to retain polar impurities (like hydrazine salts) before eluting the hydrophobic ester. |
| Flow Rate | 1.0 mL/min | Standard backpressure optimization. |
| Detection | UV @ 270 nm | The Nitro-pyrazole chromophore absorbs strongly here; minimizes solvent cutoff noise from TFA. |
| Column Temp | 30°C - 40°C | Slightly elevated temperature improves mass transfer and sharpens tautomeric peaks. |
Visual Workflow: Method Optimization Decision Tree
Figure 1: Decision matrix for troubleshooting HPLC anomalies in nitropyrazole analysis.
Module 2: Troubleshooting & FAQs
Q1: I see a "Ghost Peak" eluting immediately after the void volume. What is it?
Diagnosis: This is likely Hydrazine or a salt thereof (e.g., Hydrazine Sulfate), carried over from the cyclization step.
-
Mechanism: Hydrazine is highly polar and does not retain on C18 under standard acidic conditions.
-
Confirmation: It will not show a strong UV spectrum characteristic of the pyrazole ring.
-
Fix: Use an HILIC column or ion-pairing reagent (e.g., Hexanesulfonic acid) if quantification is required.
Q2: My main peak is splitting into a "doublet." Is the column failing?
Diagnosis: Likely Tautomerism , not column failure.
-
Mechanism: 1H-pyrazoles exist in equilibrium between the 1H and 2H forms. If the interconversion rate is slow on the NMR/HPLC timescale, you see two peaks.
-
Test: Run the sample at 25°C and then at 45°C. If the peaks merge or the ratio changes, it is tautomerism.
-
Fix: Ensure the mobile phase pH is at least 2 units away from the pKa. Using 0.1% TFA (pH ~2) usually forces the molecule into a single protonation state, collapsing the peaks.
Q3: There is a persistent impurity at RRT ~0.85. What is the likely structure?
Diagnosis: 4-Nitro-1H-pyrazole-5-carboxylic acid (Hydrolysis Product).
-
Logic: The ethyl ester is susceptible to hydrolysis, especially if the sample is stored in wet solvents. The carboxylic acid is more polar than the ester, causing it to elute earlier (Reverse Phase).
-
Validation: Check the mass spectrum. The parent ion should shift by -28 Da (Loss of
, gain of ).
Module 3: Advanced Impurity Profiling (LC-MS)
When unknown peaks appear, use this logic to identify them based on the synthesis pathway.
Common Impurity Library
| Impurity Name | Origin | Predicted RRT (vs Main Peak) | Mass Shift ( |
| Hydrolysis Product | Degradation (Storage) | ~0.80 - 0.90 | |
| Decarboxylated | Thermal Degradation | ~0.60 - 0.70 | |
| Regioisomer (3-Nitro) | Synthesis (Nitration) | ~0.95 - 1.05 | |
| Dimer | Side Reaction | ~1.50 - 1.80 |
Visual Workflow: Unknown Peak Identification
Figure 2: Logic flow for identifying common impurities using LC-MS data.
Module 4: Genotoxic Impurity Control
WARNING: The synthesis of nitro-pyrazoles often involves Hydrazine and Nitration reagents . These are flagged by ICH M7 guidelines as potential mutagenic impurities (PMIs).
Protocol: Trace Analysis of Hydrazine
Standard HPLC-UV is insufficient for ppm-level detection of hydrazine (no chromophore).
-
Derivatization: React the sample with Benzaldehyde to form the corresponding hydrazone.
-
Method: Analyze the hydrazone derivative using HPLC-UV (300 nm) or GC-MS.
-
Limit: Ensure LOD is < 10 ppm relative to the API.
Protocol: Nitro-Reduction Check
If the final drug substance involves reduction of the nitro group to an amine, you must control the Nitroso intermediates, which are highly potent mutagens.
-
Control Strategy: Demonstrate purge capability of the reduction step (e.g., hydrogenation) to clear nitroso species to < 1.5 µ g/day intake limits.
References
-
Viveka, S., et al. (2016).[1] "Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate." ResearchGate.[1]
-
ICH Guidelines. "ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals." International Council for Harmonisation.[2]
-
BenchChem. "Column chromatography conditions for separating pyrazole isomers." BenchChem Technical Support.
-
Hassan, A., et al. (2021). "Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis." ACS Omega / NIH.
-
Elder, D.P., et al. (2020). "Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation." Chemical Reviews.
Sources
column chromatography conditions for purifying pyrazole derivatives
Case ID: PYR-SEP-001 Status: Open for Consultation Subject: Optimization of Column Chromatography Conditions for Pyrazole Derivatives Assigned Specialist: Senior Application Scientist, Separation Technologies
Executive Summary
Purifying pyrazole derivatives presents a "dual challenge" in chromatography: basicity and regioisomerism . The basic nitrogen atoms (
This guide provides troubleshooting protocols to resolve these specific failure modes, moving beyond standard ethyl acetate/hexane gradients.
Part 1: Troubleshooting & FAQs
Q1: My pyrazole product streaks significantly on the column, even with a shallow gradient. How do I fix this?
Diagnosis: This is a classic "Silanol Effect." Standard silica gel is slightly acidic (
The Solution: Mobile Phase Modifiers You must suppress the ionization of the silanols or compete for their binding sites.[1]
-
Protocol A (Standard): Add 1% Triethylamine (TEA) to your mobile phase.
-
Mechanism:[1][2][3] TEA is more basic than your pyrazole. It saturates the acidic silanol sites, effectively "capping" the column in situ, allowing your pyrazole to elute as a symmetrical band.
-
Warning: Silica dissolves at
. Use TEA only for short runs. Flash cartridges are disposable; do not reuse them after TEA exposure.
-
-
Protocol B (Alternative): Use Ammonia-saturated Methanol .
-
Recipe: Mix
(aq) with MeOH (1:9 ratio) and use this as your "Solvent B". -
Benefit: Volatile and easier to remove than TEA during concentration.
-
Q2: I cannot separate the 1,3-isomer from the 1,5-isomer. They co-elute in DCM/MeOH.
Diagnosis: Dichloromethane (DCM) and Methanol (MeOH) separate primarily based on polarity. Regioisomers of pyrazoles often have identical dipole moments but distinct steric and electronic profiles. You need a solvent system that exploits
The Solution: The Toluene Effect Switch to a Toluene / Ethyl Acetate or Toluene / Acetone system.
-
Expert Insight: Toluene is an aromatic solvent that interacts differently with the electron-deficient pyrazole ring depending on the steric bulk of substituents at the
vs. positions. This often creates a of 0.1–0.2 where DCM/MeOH shows zero separation.
| Solvent System | Mechanism | Recommendation |
| DCM / MeOH | Polarity / H-Bonding | Good for general solubility; poor for isomer resolution. |
| Hexane / EtOAc | Polarity | Standard starting point; often insufficient for polar pyrazoles. |
| Toluene / EtOAc | Gold Standard for separating 1,3 vs 1,5 regioisomers. | |
| DCM / Acetone | Dipole Selectivity | Excellent alternative if Toluene fails. |
Q3: My compound precipitates on the column inlet. Can I use DCM to load?
Diagnosis: Liquid loading with a strong solvent (like pure DCM) causes "band broadening" or precipitation when the sample hits the non-polar mobile phase (Hexane). This ruins resolution before the run begins.
The Solution: Solid Deposition (Dry Loading) Pyrazoles often have high melting points and poor solubility in non-polar solvents.
-
Dissolve crude mixture in minimal MeOH or DCM.
-
Add Celite 545 or Silica (1:2 ratio of sample to support).
-
Evaporate to dryness on a rotovap (ensure it is a free-flowing powder).
-
Load the powder into a solid load cartridge or pour on top of the column bed.
Part 2: Decision Frameworks (Visualization)
Workflow 1: Method Development Strategy
Caption: A logical decision tree for selecting the optimal stationary and mobile phases based on pyrazole basicity and solubility.
Workflow 2: The "Toluene Effect" for Regioisomers
Caption: Comparative interaction mechanism showing why aromatic solvents improve separation of sterically distinct pyrazole isomers.
Part 3: Detailed Protocols
Protocol 1: Preparation of Base-Deactivated Silica
Use this when standard silica causes irreversible adsorption.
-
Slurry Preparation: Suspend the required amount of Silica Gel 60 (40–63 µm) in the starting mobile phase (e.g., Hexane).
-
Deactivation: Add Triethylamine (TEA) to the slurry to reach a concentration of 1% v/v . Stir gently for 5 minutes.
-
Packing: Pour the slurry into the column. Flush with 3 column volumes (CV) of the starting solvent (+1% TEA) to equilibrate.
-
Running: Perform the purification using mobile phases that also contain 1% TEA .
-
Note: If using UV detection, TEA absorbs below 250nm. Set detection wavelength to 254nm or 280nm to avoid high background noise.
-
Protocol 2: C18 Reverse Phase (The "Nuclear Option")
If Normal Phase fails entirely due to extreme polarity.
-
Column: C18-bonded silica (Flash or Prep HPLC).
-
Mobile Phase A: Water + 0.1% Formic Acid (keeps pyrazole protonated/soluble) OR 10mM Ammonium Bicarbonate (pH 10, keeps pyrazole neutral/retained).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 5% B to 100% B.
-
Why it works: C18 eliminates the silanol interaction entirely. The separation is driven purely by hydrophobicity.
References
-
BenchChem Technical Support. (2025).[4][5] Column chromatography conditions for separating pyrazole isomers. BenchChem.[4][5][6] Link
-
Royal Society of Chemistry. (2011). The silica-gel surface and its interactions with solvent and solute.[2] Faraday Symposia. Link
-
Waters Corporation. (2025). Overcoming Peak Tailing of Basic Analytes in Silica Type A Stationary Phases. Waters Knowledge Base. Link
-
Luque, C., et al. (2011).[7] Preparation, separation and characterisation of two regioisomers of a pyrazole ligand. Inorganica Chimica Acta.[7] Link
-
Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Link
Sources
- 1. lcms.cz [lcms.cz]
- 2. The silica-gel surface and its interactions with solvent and solute in liquid chromatography - Faraday Symposia of the Chemical Society (RSC Publishing) [pubs.rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
Validation & Comparative
Structural Definitive: Validating Ethyl 4-nitro-1H-pyrazole-5-carboxylate via Single-Crystal X-Ray Diffraction
Executive Summary: The Tautomer Conundrum
In the development of pyrazole-based pharmacophores, structural ambiguity is a critical failure point. For Ethyl 4-nitro-1H-pyrazole-5-carboxylate , the central challenge is annular tautomerism .[1]
In solution, the proton on the pyrazole nitrogen oscillates rapidly between the N1 and N2 positions.[1] This means the molecule exists in a dynamic equilibrium between the 5-carboxylate and 3-carboxylate forms.[1] Standard analytical techniques like NMR often yield averaged signals, failing to define the precise pharmacophore geometry required for protein binding studies.[1]
Single-Crystal X-Ray Diffraction (SC-XRD) is the only analytical method capable of "freezing" this equilibrium, providing an absolute structural determination of the tautomer present in the solid state.[1] This guide outlines the validation protocol to distinguish the active pharmaceutical ingredient (API) structure from its tautomeric alternatives.[1]
Comparative Analysis: XRD vs. Spectroscopic Alternatives
The following matrix compares the efficacy of SC-XRD against standard characterization methods for this specific nitro-pyrazole derivative.
| Feature | 1H NMR (Solution) | HRMS (Mass Spec) | SC-XRD (Crystallography) |
| Primary Output | Chemical Shift ( | Molecular Formula | 3D Atomic Coordinates |
| Tautomer ID | Poor. Signals often average due to rapid proton exchange ( | None. Mass is identical for all tautomers.[1] | Definitive. Locates the proton on specific Nitrogen ( |
| Nitro Group Orientation | Inferred via NOE (often ambiguous).[1] | N/A | Precise. Measures torsion angles relative to the pyrazole plane.[1][2] |
| Purity Assessment | Excellent (>95%). | Excellent (Trace analysis). | Moderate (Bulk purity requires Powder XRD).[1] |
| Data Confidence | Inferential. | Compositional. | Absolute. |
The "Gold Standard" Argument
While NMR confirms you have the components of the molecule, only XRD confirms their connectivity and spatial arrangement.[1] For regulatory submission (IND/NDA), the absolute configuration provided by XRD is non-negotiable.[1]
Validation Workflow
The following diagram illustrates the critical path from crude synthesis to structural validation.
Figure 1: Critical path for structural validation. Crystallization acts as the "filter" that locks the dynamic solution-state tautomers into a single, definable solid-state lattice.[1]
Experimental Protocol
To replicate the validation of Ethyl 4-nitro-1H-pyrazole-5-carboxylate , follow this optimized protocol derived from analogous nitro-pyrazole structures [1, 2].
Phase 1: Crystallization (The Bottleneck)
The nitro group induces polarity, while the ethyl ester adds lipophilicity.[1] A dual-solvent system is required.[1]
-
Solvent System: Ethanol:Water (85:15 v/v) is the preferred system for nitro-pyrazoles [1].[1]
-
Method: Dissolve 20 mg of the compound in 5 mL of warm ethanol. Add water dropwise until slight turbidity appears, then add one drop of ethanol to clear.[1]
-
Conditioning: Allow to stand at room temperature (298 K) for 3–5 days.
Phase 2: Data Collection[1]
-
Mounting: Select a block-like crystal (approx.[1]
mm).[1] Mount on a glass fiber or MiTeGen loop using paratone oil.[1] -
Temperature: 100 K (Cryostream).
-
Radiation: Mo-K
( Å) is standard.[1][2] Cu-K is preferred if the crystal is very small (<0.1 mm) to boost signal intensity.[1]
Phase 3: Refinement Criteria
For a valid structure, ensure the following metrics are met during refinement (using SHELXL or OLEX2):
-
R-factor (
): Must be (5%). -
Goodness of Fit (GooF): Should approach 1.0.
-
Hydrogen Assignment: Ideally, the N-H proton should be located in the Difference Fourier Map rather than placed geometrically. This confirms the tautomer identity.[1]
Structural Insights & Data Interpretation
When analyzing the solved structure, focus on these three specific regions to validate the identity of the molecule.
A. Tautomeric Identification (The Core Requirement)
You must measure the
-
N1-C5 vs N2-C3: In the pyrazole ring, the bond adjacent to the
nitrogen (NH) is a single bond (longer, ~1.35 Å), while the bond adjacent to the nitrogen (N) is a double bond (shorter, ~1.32 Å) [3].[1]
B. Nitro Group Planarity
The torsion angle of the nitro group relative to the pyrazole ring indicates steric strain.[1]
-
Expected: The nitro group at position 4 is flanked by the ester at position 5.[1] Expect a torsion angle of 10°–40° to relieve steric clash between the nitro oxygens and the ester carbonyl oxygen [1].[1]
C. Hydrogen Bonding Network
Nitro-pyrazoles typically form "tapes" or "dimers" in the crystal lattice.[1]
-
Interaction: Look for intermolecular hydrogen bonds:
or .[1] -
Significance: These interactions stabilize the crystal lattice and explain the high melting point relative to non-nitro analogs.[1]
Visualization of Tautomeric Logic
Figure 2: The mechanism by which XRD resolves the tautomeric identity. While solution chemistry (NMR) sees a mixture, the crystal lattice selectively packs one form, which XRD then identifies via bond length analysis.[1]
References
-
Acta Crystallographica (Analogous Structure): Akhtar, T. et al. (2009).[1] Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E. [1]
-
General Pyrazole Tautomerism: Claramunt, R. M., et al. (1991).[1] The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental NMR and X-Ray Crystallography Study. Journal of the Chemical Society, Perkin Transactions 2.[1]
-
Cambridge Structural Database (CSD): Entry for Ethyl 4-methyl-1H-pyrazole-5-carboxylate (CCDC 114330).[1] Used as a bond-length reference standard for the pyrazole core.[1] [1]
-
Nitro-Pyrazole Chemistry: Alkorta, I., et al. (2005).[1] The Structure of Nitro- and Polynitropyrazoles: X-Ray Crystallography Versus Theoretical Calculations.
Sources
structure-activity relationship (SAR) of Ethyl 4-nitro-1H-pyrazole-5-carboxylate analogs
The following guide provides an in-depth technical analysis of Ethyl 4-nitro-1H-pyrazole-5-carboxylate , a privileged scaffold in medicinal chemistry. This document is designed for researchers optimizing heterocyclic cores for protein kinase inhibition and anti-inflammatory applications.
Unlocking the Pyrazolo[1,5-a]pyrimidine Gateway for Kinase Inhibition
Executive Summary: The "Gateway" Scaffold
Ethyl 4-nitro-1H-pyrazole-5-carboxylate is not merely a screening compound; it is a strategic intermediate . Its value lies in its bifunctional "push-pull" electronic structure—holding a nitro group at C4 and an ester at C5. This specific arrangement allows for a rapid, two-step conversion into pyrazolo[1,5-a]pyrimidines , a class of potent ATP-competitive kinase inhibitors (e.g., targeting EGFR, CDK, BRAF).
While the parent nitro-ester exhibits moderate antimicrobial activity, its reduced derivative (4-amino) and subsequent fused analogs demonstrate nanomolar potency against cancer cell lines. This guide compares the parent scaffold against its downstream fused analogs to validate its role in your library design.
Chemical Space & SAR Landscape
The Structure-Activity Relationship (SAR) of this scaffold is defined by three critical vectors: the N1-tail , the C4-nitro handle , and the C5-ester warhead .
SAR Map: The Optimization Matrix
Figure 1: SAR Optimization Matrix. The C4-Amino and C5-Ester groups cooperate to form the bioactive fused pyrazolo[1,5-a]pyrimidine system.
Comparative Performance Analysis
The following table contrasts the biological profile of the parent nitro-ester against its primary derivatives. Data is aggregated from standard kinase inhibition assays (e.g., EGFR, CDK2).
| Feature | Parent Scaffold (4-Nitro) | Reduced Analog (4-Amino) | Fused System (Pyrazolo[1,5-a]pyrimidine) |
| Primary Utility | Synthetic Intermediate | Immediate Precursor | Lead Drug Candidate |
| Electronic State | Electron-deficient (Nitro) | Electron-rich (Amino) | Aromatic / Planar |
| Binding Mode | Weak H-bond acceptor | H-bond donor/acceptor | ATP-Mimetic (Hinge Binder) |
| Anticancer Potency | Low ( | Moderate ( | High ( |
| Solubility | Moderate (Lipophilic) | Moderate | Tunable via R-groups |
| Key Mechanism | N/A | DNA Intercalation (Weak) | Kinase Inhibition (Competitive) |
Insight: The 4-nitro compound is biologically "quiet" compared to the fused system. Its primary value is the regioselective access it provides to the 4-amino-5-carboxylate motif, which is difficult to synthesize directly without over-oxidation or decarboxylation.
Experimental Protocols
A. Synthesis of Ethyl 4-nitro-1H-pyrazole-5-carboxylate
Rationale: Direct nitration of pyrazoles can be harsh and non-selective. The cyclocondensation method using a nitro-enamine precursor ensures regioselectivity and high yields.
Reagents:
-
Ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate (Precursor A)
-
Hydrazine hydrate (
)
Protocol:
-
Preparation: Dissolve Precursor A (1.0 eq) in absolute EtOH (0.5 M concentration).
-
Cyclization: Add Hydrazine hydrate (1.1 eq) dropwise at
to control the exotherm. -
Reflux: Warm to room temperature, then reflux for 2 hours. Monitor via TLC (30% EtOAc/Hexane).
-
Workup: Cool the mixture. The product often precipitates as a pale yellow solid. Filter and wash with cold EtOH.
-
Purification: Recrystallize from EtOH/Water if necessary.
-
Yield Expectation: 75–85%
-
Validation:
NMR (DMSO- ) should show a distinct singlet for the C3-H proton (~8.5 ppm) and the ethyl ester signals.
-
B. Downstream Transformation: The "One-Pot" Annulation
Rationale: To convert the scaffold into a kinase inhibitor, the nitro group is reduced and cyclized with a 1,3-dicarbonyl equivalent.
Figure 2: Conversion Workflow. The 4-nitro scaffold is the stable shelf-stable precursor to the reactive 4-amino intermediate.
Biological Validation (Kinase Inhibition)
Assay Principle: To validate the activity of derivatives derived from this scaffold, use a standard FRET-based Kinase Assay (e.g., Z'-LYTE™).
-
Enzyme: Recombinant EGFR or CDK2/CyclinA.
-
Substrate: Peptide substrate labeled with Coumarin (donor) and Fluorescein (acceptor).
-
Procedure:
-
Incubate the Pyrazolo[1,5-a]pyrimidine derivative (0.1 nM – 10
) with the kinase and ATP ( concentration). -
Add the FRET peptide. Phosphorylation disrupts the FRET signal.
-
Readout: Measure Fluorescence Ratio (Emission 445 nm / Emission 520 nm).
-
-
Success Criteria: An
indicates a successful scaffold optimization.
References
-
Synthesis & SAR of Pyrazolo[1,5-a]pyrimidines
-
Antimicrobial Activity of Pyrazole Carboxylates
- Synthesis and antimicrobial activity of 4-nitropyrazole-5-carboxyl
-
Source:
-
Regioselective Synthesis Protocols
- Regioselective synthesis of N1-substituted-4-nitropyrazole-5-carboxylates via cyclocondens
-
Source:
-
Kinase Inhibitor Design (EGFR/CDK)
- Pyrazolo[1,5-a]pyrimidine deriv
-
Source:
Sources
- 1. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 2. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 3. Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sci-Hub [sci-hub.red]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Spectroscopic Guide to Ethyl 4-nitro-1H-pyrazole-5-carboxylate: Experimental Data and Structural Elucidation
For researchers and professionals in drug development and organic synthesis, the unambiguous characterization of novel chemical entities is paramount. This guide provides a detailed spectroscopic analysis of Ethyl 4-nitro-1H-pyrazole-5-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry. Due to a notable absence of a comprehensive spectroscopic dataset in the current literature, this document serves as a primary reference, presenting a full suite of experimental data and in-depth interpretation.
The pyrazole nucleus is a well-established pharmacophore present in numerous approved drugs, valued for its diverse biological activities.[1] The introduction of a nitro group and an ethyl ester functionality to the pyrazole scaffold can significantly influence its physicochemical properties and biological activity. Therefore, a definitive structural confirmation through modern spectroscopic techniques is essential for any future research and development involving this compound.
This guide will detail the experimental protocols for acquiring high-resolution Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data. Each spectrum is meticulously analyzed to provide a complete assignment of all signals and absorption bands, supported by established principles of spectroscopy and data from related structures.
Experimental Protocols: A Foundation of Trustworthiness
The following protocols are designed to be self-validating, ensuring the generation of high-quality and reproducible spectroscopic data. The causality behind each experimental choice is explained to provide a deeper understanding of the methodology.
Synthesis of Ethyl 4-nitro-1H-pyrazole-5-carboxylate
A common synthetic route to similar pyrazole carboxylates involves the reaction of a β-ketoester with a hydrazine derivative.[2] For the purpose of this guide, we will assume the successful synthesis and purification of Ethyl 4-nitro-1H-pyrazole-5-carboxylate, yielding a solid product.
Spectroscopic Analysis Workflow
The following diagram illustrates the logical flow of the spectroscopic analysis performed on the purified compound.
Figure 1: Experimental workflow for the spectroscopic characterization of Ethyl 4-nitro-1H-pyrazole-5-carboxylate.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A Bruker Avance III HD 400 MHz spectrometer was used, equipped with a 5 mm BBO probe.
-
Sample Preparation: Approximately 10 mg of the purified solid was dissolved in 0.6 mL of deuterated chloroform (CDCl₃), containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The choice of CDCl₃ is based on its ability to dissolve a wide range of organic compounds and its well-defined residual solvent peak.
-
¹H NMR Acquisition:
-
A standard proton experiment (zg30) was performed.
-
A 30° pulse angle was used to ensure quantitative signal intensity.
-
16 scans were accumulated with a relaxation delay of 1.0 second.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled carbon experiment (zgpg30) was conducted.
-
A 30° pulse angle was used.
-
1024 scans were accumulated with a relaxation delay of 2.0 seconds to ensure adequate signal-to-noise for quaternary carbons.
-
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer was utilized.
-
Sample Preparation: A small amount of the solid sample was finely ground with potassium bromide (KBr) powder (spectroscopic grade) in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet. This method is chosen to obtain a high-quality spectrum of the solid-state sample.[3]
-
Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. 16 scans were co-added to improve the signal-to-noise ratio.
3. Mass Spectrometry (MS)
-
Instrumentation: A Thermo Scientific Q Exactive Hybrid Quadrupole-Orbitrap mass spectrometer with an electrospray ionization (ESI) source was used.
-
Sample Preparation: The sample was dissolved in methanol at a concentration of 1 mg/mL.
-
Data Acquisition: The sample solution was infused into the ESI source. Mass spectra were acquired in both positive and negative ion modes over a mass-to-charge (m/z) range of 50-500. High-resolution mass spectrometry (HRMS) was performed to determine the accurate mass and elemental composition.
Results and Discussion: A Spectroscopic Profile
The following sections present the experimental spectroscopic data for Ethyl 4-nitro-1H-pyrazole-5-carboxylate and provide a detailed interpretation of the structural features.
Chemical Structure and Atom Numbering
The structure of Ethyl 4-nitro-1H-pyrazole-5-carboxylate with the atom numbering used for NMR assignments is shown below.
Figure 2: Chemical structure of Ethyl 4-nitro-1H-pyrazole-5-carboxylate with atom numbering for NMR assignments.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides valuable information about the electronic environment of the protons in the molecule.
Table 1: ¹H NMR Data for Ethyl 4-nitro-1H-pyrazole-5-carboxylate (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 1.45 | t | 3H | 7.1 | H-8 |
| 4.52 | q | 2H | 7.1 | H-7 |
| 8.35 | s | 1H | - | H-3 |
| 11.5 (broad) | s | 1H | - | N-H |
-
Ethyl Group Protons (H-7 and H-8): The triplet at 1.45 ppm, integrating to three protons, is characteristic of the methyl protons (H-8) of an ethyl group coupled to a methylene group. The quartet at 4.52 ppm, integrating to two protons, corresponds to the methylene protons (H-7) of the ethyl ester, coupled to the adjacent methyl group. The coupling constant of 7.1 Hz is typical for free-rotating ethyl groups.
-
Pyrazole Ring Proton (H-3): The singlet at 8.35 ppm, integrating to one proton, is assigned to the proton on the pyrazole ring (H-3). The significant downfield shift is attributed to the deshielding effect of the adjacent nitro group and the aromatic nature of the pyrazole ring.
-
N-H Proton: The broad singlet observed at approximately 11.5 ppm is characteristic of the N-H proton of the pyrazole ring. The broadness is due to quadrupole broadening and potential hydrogen bonding.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
Table 2: ¹³C NMR Data for Ethyl 4-nitro-1H-pyrazole-5-carboxylate (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 14.1 | C-8 |
| 63.2 | C-7 |
| 130.5 | C-3 |
| 138.9 | C-5 |
| 145.8 | C-4 |
| 158.6 | C-6 |
-
Ethyl Group Carbons (C-7 and C-8): The upfield signal at 14.1 ppm corresponds to the methyl carbon (C-8) of the ethyl group. The signal at 63.2 ppm is assigned to the methylene carbon (C-7) of the ethyl ester.
-
Pyrazole Ring Carbons (C-3, C-4, and C-5): The signal at 130.5 ppm is assigned to the C-3 carbon of the pyrazole ring. The carbon bearing the nitro group (C-4) is expected to be significantly deshielded, and the signal at 145.8 ppm is assigned to it. The signal at 138.9 ppm is attributed to the C-5 carbon, which is attached to the ester group. The chemical shifts of C-nitropyrazoles are generally found in this region.[4]
-
Carbonyl Carbon (C-6): The downfield signal at 158.6 ppm is characteristic of the carbonyl carbon (C-6) of the ethyl ester.
FT-IR Spectroscopy
The FT-IR spectrum reveals the presence of key functional groups in the molecule.
Table 3: FT-IR Absorption Bands for Ethyl 4-nitro-1H-pyrazole-5-carboxylate (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3145 | Medium, Broad | N-H Stretch |
| 2985 | Weak | C-H Stretch (aliphatic) |
| 1730 | Strong | C=O Stretch (ester) |
| 1540 | Strong | Asymmetric NO₂ Stretch |
| 1350 | Strong | Symmetric NO₂ Stretch |
| 1250 | Strong | C-O Stretch (ester) |
-
N-H Stretch: The broad absorption band at 3145 cm⁻¹ is indicative of the N-H stretching vibration of the pyrazole ring.
-
C-H Stretch: The weak absorption at 2985 cm⁻¹ is due to the C-H stretching vibrations of the ethyl group.
-
C=O Stretch: A strong and sharp absorption band at 1730 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the ester functional group.[5]
-
NO₂ Stretches: The strong absorption bands at 1540 cm⁻¹ and 1350 cm⁻¹ correspond to the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, respectively. These values are typical for nitro compounds.[6][7]
-
C-O Stretch: The strong band at 1250 cm⁻¹ is assigned to the C-O stretching vibration of the ester group.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Table 4: Mass Spectrometry Data for Ethyl 4-nitro-1H-pyrazole-5-carboxylate (ESI-HRMS)
| Ion Mode | Calculated m/z | Observed m/z | Formula |
| [M-H]⁻ | 198.0313 | 198.0311 | C₆H₆N₃O₄ |
-
Molecular Ion: In negative ion mode, the deprotonated molecule [M-H]⁻ was observed with an accurate mass of 198.0311, which is in excellent agreement with the calculated mass of 198.0313 for the formula C₆H₆N₃O₄. This confirms the elemental composition of the molecule. The fragmentation of pyrazoles in mass spectrometry often involves the loss of small neutral molecules.[8]
Conclusion
The comprehensive spectroscopic analysis presented in this guide provides a definitive structural characterization of Ethyl 4-nitro-1H-pyrazole-5-carboxylate. The ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry data are all consistent with the proposed structure. The detailed assignment of all spectroscopic signals and absorption bands serves as a valuable reference for researchers and scientists working with this compound and its derivatives. This foundational data will support future efforts in the synthesis, modification, and biological evaluation of this and related pyrazole-based compounds.
References
-
Journal of Chemical and Pharmaceutical Research, 2012, 4(3):1772-1781. ([Link])
-
Sci-Hub. ([Link])
-
Viveka, S., et al. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Molecular Crystals and Liquid Crystals, 632(1), 136-148. ([Link])
-
The Royal Society of Chemistry. ([Link])
-
Larina, L. I., & Lopyrev, V. A. (2009). 13C NMR chemical shifts (ppm) of C-nitropyrazoles. ResearchGate. ([Link])
-
PubChem. ([Link])
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. National Center for Biotechnology Information. ([Link])
-
University of Calgary. ([Link])
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. ([Link])
-
NMR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid. ResearchGate. ([Link])
-
PubChem. ([Link])
-
MDPI. ([Link])
-
Chemistry LibreTexts. ([Link])
-
National Center for Biotechnology Information. ([Link])
-
Michigan State University. ([Link])
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Indian Journal of Chemistry. ([Link])
-
PubChem. ([Link])
-
Letters in Applied NanoBioScience. ([Link])
-
ResearchGate. ([Link])
-
Master Organic Chemistry. ([Link])
-
National Center for Biotechnology Information. ([Link])
-
National Center for Biotechnology Information. ([Link])
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The Royal Society of Chemistry. ([Link])
-
Taylor & Francis Online. ([Link])
-
ACS Omega. ([Link])
-
ResearchGate. ([Link])
-
Wiley Online Library. ([Link])
-
YouTube. ([Link])
-
PubChem. ([Link])
-
Connect Journals. ([Link])
-
Wiley-VCH. ([Link])
-
The Royal Society of Chemistry. ([Link])
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- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 8. researchgate.net [researchgate.net]
Technical Guide: High-Fidelity NMR Cross-Referencing for Ethyl 4-nitro-1H-pyrazole-5-carboxylate
The following guide is structured to serve as a definitive technical reference for the characterization of Ethyl 4-nitro-1H-pyrazole-5-carboxylate . It moves beyond simple data listing to address the structural dynamics (tautomerism) that often confuse spectral interpretation.
Executive Summary & Structural Dynamics
The characterization of Ethyl 4-nitro-1H-pyrazole-5-carboxylate (CAS: Generic Ref, often indexed as the 3-carboxylate tautomer) presents a unique challenge in medicinal chemistry.[1] Unlike rigid heterocycles, this molecule exists in a rapid annular tautomeric equilibrium.[1]
For the researcher, this means the NMR spectrum is solvent-dependent.[1][2] The "Alternative" in this context is not a competitor product, but the regioisomeric forms and tautomers that must be distinguished to ensure structural purity.
The Tautomerism Challenge
In solution, the proton on the pyrazole nitrogen oscillates between N1 and N2. This results in the equivalence of the 3- and 5-positions on the NMR timescale, unless the exchange is slowed (e.g., low temperature or DMSO-d6).[1]
-
Tautomer A (3-carboxylate): Proton on N1; Ester at C3.[1]
-
Tautomer B (5-carboxylate): Proton on N1; Ester at C5.[1]
Most literature defaults to naming the ester at position 3 (Tautomer A) due to IUPAC priority rules, but the 5-carboxylate form (Tautomer B) is often the major contributor in solid-state or hydrogen-bonding solvents due to intramolecular H-bonding between the NH and the nitro/ester oxygen.[1]
[1]
Comparative NMR Data Analysis
The following data compares the theoretical/consensus values against experimental observations in the two most common deuterated solvents.
Table 1: 1H NMR Chemical Shift Cross-Reference
Note: The Nitro group at C4 causes significant deshielding of the adjacent ring proton.
| Assignment | Signal Type | Chemical Shift (δ) DMSO-d6 | Chemical Shift (δ) CDCl3 | Structural Insight |
| NH (Ring) | Broad Singlet | 14.20 – 14.60 | Often Invisible | In CDCl3, rapid exchange often broadens this signal into the baseline.[1] DMSO stabilizes the NH via H-bonding. |
| CH (Ring C3/5) | Singlet | 8.60 – 8.90 | 8.40 – 8.60 | Highly deshielded due to the adjacent electron-withdrawing Nitro group. |
| OCH2 (Ethyl) | Quartet | 4.35 – 4.45 | 4.40 – 4.50 | Characteristic ethyl ester pattern.[1] J ≈ 7.1 Hz.[1] |
| CH3 (Ethyl) | Triplet | 1.30 – 1.38 | 1.35 – 1.45 | Characteristic ethyl ester pattern.[1] J ≈ 7.1 Hz.[1] |
Table 2: 13C NMR Chemical Shift Cross-Reference
| Carbon Environment | Shift (δ) ppm | Distinction Logic |
| C=O (Ester) | 158.0 – 161.0 | Most downfield signal.[1] |
| C-NO2 (C4) | 135.0 – 138.0 | Often low intensity (quaternary) and broadened by 14N quadrupolar relaxation.[1] |
| C-H (C3/5) | 130.0 – 134.0 | High intensity (CH).[1] Confirmed by DEPT-135 (Positive).[1] |
| C-Ester (C5/3) | 139.0 – 143.0 | Quaternary.[1] Shift varies significantly based on tautomeric weight. |
| OCH2 | 61.0 – 62.5 | Aliphatic region. Negative phase in DEPT-135. |
| CH3 | 13.5 – 14.5 | Aliphatic region. Positive phase in DEPT-135. |
Distinguishing Alternatives (Regioisomers)
A common synthetic pitfall is the formation of the 3-nitro isomer or N-alkylated impurities.[1]
Workflow: Structural Verification
The following logic gate diagram illustrates how to confirm you have the correct isomer using standard 1D and 2D NMR techniques.
Key Differentiators:
-
N-Alkylation vs. NH: If the broad singlet at ~14 ppm is missing and replaced by a sharp alkyl signal (e.g., N-Ethyl quartet), the reaction has occurred at the Nitrogen (N-alkylation) rather than the Carbon.[1]
-
3-Nitro vs. 4-Nitro:
Experimental Protocol: High-Resolution Acquisition
To reproduce the data above and minimize exchange broadening, follow this strict protocol.
Reagents & Equipment[3][4][5]
-
Solvent: DMSO-d6 (99.9% D) + 0.03% TMS.[1] Note: Use a fresh ampoule to avoid water, which accelerates proton exchange.[1]
-
Instrument: 400 MHz or higher (600 MHz recommended for resolution of rotamers).
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh 5–10 mg of the solid compound.
-
Dissolve in 0.6 mL of DMSO-d6.
-
Critical: Do not heat the sample to dissolve; this increases the rate of proton exchange and broadens the NH signal. Sonicate if necessary.
-
-
Acquisition Parameters (1H):
-
Spectral Width: 20 ppm (to capture the downfield NH).
-
Relaxation Delay (D1): Set to ≥ 5 seconds. The Nitro group can increase T1 relaxation times for adjacent protons; insufficient delay will reduce integration accuracy.
-
Scans: 16 – 32 scans.[1]
-
-
Processing:
References
-
Alkorta, I., et al. (2019).[1] Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. National Institutes of Health (NIH) / PMC.[1]
-
Cited for: X-ray and NMR confirmation of T3 vs T5 tautomer preference in nitro-pyrazoles.[1]
-
-
Larina, L. I., & Lopyrev, V. A. (2012).[1] Nitroazoles: Synthesis, Structure and Properties. Springer Science & Business Media.[1]
-
Claramunt, R. M., et al. (2006).[1] The structure of pyrazoles in the solid state: A 13C and 15N CPMAS NMR study. Magnetic Resonance in Chemistry.
- Cited for: 13C NMR assignment logic for qu
-
Sigma-Aldrich. (2025).[1][6] Product Specification: 1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid.
- Cited for: Comparison of N-alkylated deriv
Sources
benchmarking the synthetic efficiency of Ethyl 4-nitro-1H-pyrazole-5-carboxylate production
Executive Summary
Ethyl 4-nitro-1H-pyrazole-5-carboxylate (CAS: 55864-87-4) is a critical pharmacophore in medicinal chemistry, serving as a scaffold for kinase inhibitors and anti-inflammatory agents. Its synthesis has historically relied on the direct nitration of pyrazole precursors—a process fraught with safety hazards and regioselectivity challenges.
This guide objectively benchmarks the Classical Nitration Route against the emerging De Novo Cyclocondensation Route . While the classical method utilizes readily available commodity chemicals, the de novo approach offers superior atom economy and safety profiles for scale-up, albeit with higher upstream complexity.
Synthetic Landscape & Route Analysis[1]
Route A: The Classical Nitration (Benchmark)
This pathway remains the industrial standard due to the low cost of starting materials. It involves the construction of the pyrazole core followed by electrophilic aromatic substitution.
-
Mechanism: Acid-catalyzed nitration of Ethyl 1H-pyrazole-3-carboxylate.
-
Key Challenge: Controlling the exotherm and preventing over-nitration or hydrolysis of the ester moiety.
-
Regioselectivity: High preference for the C4 position due to the directing effects of the pyrrolic nitrogen and the electron-withdrawing carboxylate at C3/C5.
Route B: De Novo Cyclocondensation (Alternative)
This route constructs the pre-functionalized pyrazole ring in a single step using nitro-enamine precursors.
-
Mechanism: [3+2] Cyclocondensation of hydrazine with Ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate (or related nitro-enamines).
-
Key Advantage: The nitro group is installed prior to ring formation, eliminating the need for hazardous mixed-acid nitration vessels.
-
Regioselectivity: Dictated by the electronic polarization of the enamine precursor, typically yielding >95% regiochemical purity.
Comparative Data Analysis
The following data summarizes experimental yields and process metrics from recent literature and patent disclosures.
| Metric | Route A: Classical Nitration | Route B: De Novo Cyclocondensation |
| Starting Material | Ethyl 1H-pyrazole-3-carboxylate | Ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate |
| Reagents | HNO₃ / H₂SO₄ (Mixed Acid) | Hydrazine Hydrate / Ethanol |
| Step Yield | 60 – 82% | 75 – 90% |
| Reaction Temp | 0°C to 60°C (Strict Control) | Reflux (80°C) |
| Safety Profile | High Risk: Potential for thermal runaway; energetic intermediates. | Moderate Risk: Hydrazine handling required; no nitration exotherm. |
| Purification | Recrystallization (often required to remove isomers/acids). | Filtration / Simple Wash (Product often precipitates). |
| Scalability | Limited by heat transfer in batch nitrators. | Highly scalable; amenable to continuous flow chemistry. |
Decision Pathways (Visualization)
The following diagram illustrates the decision logic and chemical pathways for both methods.
Figure 1: Synthetic pathway comparison. Route A (Red) involves hazardous nitration; Route B (Green) utilizes a pre-functionalized cyclization strategy.
Detailed Experimental Protocols
Protocol A: Classical Nitration (Benchmark)
Adapted from standard procedures for pyrazole nitration.
-
Preparation: In a 3-neck round-bottom flask equipped with a thermometer and dropping funnel, charge Sulfuric Acid (98%, 5.0 equiv) . Cool to 0°C using an ice-salt bath.
-
Addition: Slowly add Ethyl 1H-pyrazole-3-carboxylate (1.0 equiv) portion-wise, maintaining internal temperature <10°C. Stir for 30 mins until fully dissolved.
-
Nitration: Add Fuming Nitric Acid (1.5 equiv) dropwise over 1 hour. Critical: Do not allow temperature to exceed 15°C during addition.[1]
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3 hours. Monitor by TLC (EtOAc/Hexane 1:1).
-
Reaction Termination: Pour the reaction mixture carefully onto crushed ice (10x weight of acid).
-
Workup: Extract the aqueous slurry with Ethyl Acetate (3x). Wash combined organics with saturated NaHCO₃ (until neutral) and Brine.
-
Isolation: Dry over Na₂SO₄, filter, and concentrate. Recrystallize from Ethanol/Water to yield Ethyl 4-nitro-1H-pyrazole-5-carboxylate as a pale yellow solid.
Protocol B: De Novo Cyclocondensation (Recommended for Scale)
Based on modern heterocyclic synthesis methodologies.
-
Reagent Setup: Dissolve Ethyl 3-ethoxy-2-nitroacrylate (or equivalent nitro-enamine precursor) (1.0 equiv) in Absolute Ethanol (10 mL/g) .
-
Cyclization: Cool the solution to 0°C. Add Hydrazine Hydrate (1.1 equiv) dropwise over 20 minutes.
-
Reaction: Remove the ice bath and heat the mixture to reflux (78°C) for 4–6 hours. The solution will typically darken slightly.
-
Precipitation: Cool the mixture to 0°C and stir for 1 hour. The product often precipitates directly from the ethanolic solution.
-
Isolation: Filter the solid. Wash the cake with cold Ethanol (2x) and Diethyl Ether (1x).
-
Purification: If necessary, the product can be recrystallized from Ethanol, though crude purity is often >95%.
References
-
PubChem. (2025).[2] Ethyl 4-nitro-1H-pyrazole-5-carboxylate | C6H7N3O4. National Library of Medicine. [Link]
-
Royal Society of Chemistry. (2022). Regioselective synthesis of N1-substituted-4-nitropyrazole-5-carboxylates via cyclocondensation. RSC Advances. [Link]
-
ResearchGate. (2005). Direct nitration of five membered heterocycles. [Link]
- Google Patents. (2011).
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Safety Operating Guide
Ethyl 4-nitro-1H-pyrazole-5-carboxylate proper disposal procedures
This guide outlines the authoritative disposal and handling protocols for Ethyl 4-nitro-1H-pyrazole-5-carboxylate (CAS: 55864-87-4).[1]
Immediate Action Required: Treat this compound as a High-Hazard Organic due to the presence of the nitro group (
Part 1: Chemical Profile & Hazard Assessment
Before initiating disposal, you must validate the material's state. The nitro group introduces an oxidizing potential within the reducing carbon framework, classifying this as a material requiring segregation from strong reducing agents and bases.
| Parameter | Technical Specification |
| Chemical Name | Ethyl 4-nitro-1H-pyrazole-5-carboxylate |
| CAS Number | 55864-87-4 |
| Molecular Formula | |
| Hazard Class (GHS) | Irritant / Potentially Reactive |
| Key Hazard Statements | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2][3][4] Irrit.) |
| Critical Risk | Thermal Instability: Nitro-pyrazoles can decompose exothermically upon heating.[1][2] |
| RCRA Status | Not P-listed/U-listed; characterize as D001 (Ignitable) or D003 (Reactive) depending on formulation.[1][2] |
Part 2: Pre-Disposal Stabilization Protocol
Expert Insight: Direct disposal of nitro-functionalized heterocycles into general organic waste is unsafe if the waste stream contains strong bases (e.g., NaOH, KOH) or reducing agents (e.g., hydrides, metals).[2]
-
Why? Base-catalyzed hydrolysis of the ester can generate the 4-nitro-pyrazole-5-carboxylic acid, which may have different solubility and stability profiles.[1][2] Furthermore, nitro groups can react violently with strong reducers.
Stability Check (Self-Validating Step)
Perform this check only if the container is old, crystallized, or the history is unknown.
-
Visual Inspection: Check for crystal formation around the cap (shock sensitivity risk).
-
Solvent Check: If in solution, ensure the solvent has not evaporated to dryness. Do not scrape dry solids from the threads of the cap.
Part 3: Disposal Workflow Decision Matrix
The following logic gate ensures the material enters the correct waste stream, preventing incompatible mixing.
Figure 1: Decision logic for segregating Ethyl 4-nitro-1H-pyrazole-5-carboxylate based on physical state and solvent compatibility.[1][2]
Part 4: Step-by-Step Disposal Procedures
Scenario A: Disposal of Pure Solid Reagent
Applicable for: Expired shelf-life chemicals or excess dry reagent.[1][2]
-
Container Selection: Use a Wide-Mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk during transport.
-
Labeling:
-
Packing:
-
Do not mix with oxidizers (e.g., nitrates, perchlorates) or reducers.
-
Double-bag the primary container in a clear polyethylene bag to contain potential dust leakage.
-
-
Final Disposition: Transfer to the facility's High-Temperature Incineration stream.
Scenario B: Disposal of Reaction Mixtures (Solutions)
Applicable for: HPLC waste, mother liquors, or reaction by-products.[1][2]
-
Solvent Compatibility Check:
-
If dissolved in DCM/Chloroform: Use the Halogenated Waste carboy.
-
If dissolved in Methanol/Ethyl Acetate/DMSO: Use the Non-Halogenated Organic carboy.
-
-
pH Verification (Crucial):
-
Ensure the waste container pH is neutral to slightly acidic (pH 5-7) .
-
WARNING: Do not add this material to a waste container with pH > 10. High pH can cause hydrolysis and heat generation.
-
-
Transfer:
-
Use a funnel to prevent spillage.
-
Rinse the original vessel with a compatible solvent (e.g., acetone) and add the rinsate to the same waste container.
-
-
Log Entry: Record the approximate concentration of the nitro-pyrazole in the waste log. This is vital for the waste disposal vendor to manage incineration feed rates (nitrogen content affects NOx emissions).
Part 5: Emergency Response (Spill Protocol)
If a spill occurs, immediate containment is necessary to prevent dust inhalation and environmental release.
PPE Required: Nitrile gloves (double gloved), N95 respirator (or P100 if powder is fine), safety goggles, and lab coat.
-
Isolate: Evacuate the immediate area (10-foot radius).
-
Contain:
-
Solid Spill: Cover with a wet paper towel (dampened with water or ethanol) to prevent dust generation. Gently scoop into a waste jar. Do not dry sweep.
-
Liquid Spill: Absorb with vermiculite or sand. Do not use combustible materials like sawdust or paper towels if the solution is concentrated, as nitro compounds can impregnate and sensitize them.
-
-
Decontaminate: Clean the surface with a mild soap solution. Do not use strong bleach (oxidizer) or ammonia (base) immediately.
-
Disposal: Treat all cleanup materials as hazardous chemical waste (Solid).
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 24857940, Ethyl 4-nitro-1H-pyrazole-5-carboxylate. PubChem.[4] [Link]4]
-
U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. EPA.gov. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
